Diethyl 4,4-difluoroheptanedioate
Description
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Structure
2D Structure
Properties
IUPAC Name |
diethyl 4,4-difluoroheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O4/c1-3-16-9(14)5-7-11(12,13)8-6-10(15)17-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOBBVMKXUPPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437580 | |
| Record name | Diethyl 4,4-difluoroheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22515-16-8 | |
| Record name | Diethyl 4,4-difluoroheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 4,4-difluoroheptanedioate CAS number
An In-depth Technical Guide to Diethyl 4,4-difluoroheptanedioate
CAS Number: 22515-16-8
This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug development. The strategic incorporation of the gem-difluoromethylene group can modulate the physicochemical and pharmacokinetic properties of bioactive molecules.
Chemical and Physical Properties
This compound, also known as Diethyl 4,4-difluoropimelate, is a diester with a central gem-difluoro substituted carbon. The presence of these fluorine atoms imparts unique electronic properties that can influence molecular conformation, lipophilicity, metabolic stability, and binding affinity of derivative compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22515-16-8 | [1][2] |
| Molecular Formula | C₁₁H₁₈F₂O₄ | [1][2] |
| Molecular Weight | 252.26 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 108 °C at 3 mmHg | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water. | [3] |
Synthesis and Experimental Protocols
General Experimental Workflow for Synthesis
Illustrative Experimental Protocol (Hypothetical)
-
Step 1: Dithioketal Formation: To a solution of diethyl 4-oxoheptanedioate in an anhydrous solvent (e.g., dichloromethane), add a thiol (e.g., 1,2-ethanedithiol) and a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched, and the organic layer is washed, dried, and concentrated to yield the crude dithioketal.
-
Step 2: Fluorodesulfurization: The crude dithioketal is dissolved in an anhydrous solvent and cooled in an ice bath. A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.
-
Step 3: Purification: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet) and the methylene protons adjacent to the carbonyl and difluoromethylene groups. |
| ¹³C NMR | Signals for the carbonyl carbons, the difluorinated quaternary carbon (likely a triplet due to C-F coupling), and the various methylene and methyl carbons. |
| ¹⁹F NMR | A single signal (singlet or complex multiplet depending on coupling) characteristic of the gem-difluoro group. |
| IR Spectroscopy | Strong absorption bands for the C=O stretching of the ester groups and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (252.26 g/mol ) and characteristic fragmentation patterns. |
Applications in Drug Development
The gem-difluoromethylene group is a valuable motif in medicinal chemistry, often used as a bioisostere for a ketone, ether, or other functional groups.[4][5][6] Its incorporation can lead to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity, all of which are critical parameters in drug design.[7][8]
Logical Relationship in Drug Design Application
This compound can serve as a versatile starting material for the synthesis of more complex molecules. The ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with various amines or alcohols to introduce pharmacophoric groups. The central difluorinated aliphatic chain can act as a stable, lipophilic spacer in the design of enzyme inhibitors or receptor ligands.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.[1] Specific safety data can be obtained from the supplier's Safety Data Sheet (SDS).
References
- 1. 22515-16-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. Diethyl 4,4-difluoropimelate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Diethyl 4,4-difluoroheptanedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Diethyl 4,4-difluoroheptanedioate (CAS No. 22515-16-8). The information is presented to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow for solubility assessment.
Core Physical and Chemical Data
This compound is a fluorinated organic compound with the molecular formula C₁₁H₁₈F₂O₄. It is also known by other names, including Diethyl 4,4-difluoropimelate. The presence of fluorine atoms can significantly influence the physicochemical properties of organic molecules, making this data crucial for its application in synthesis and drug design.
Summary of Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈F₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 252.26 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 108 °C at 3 mmHg | [1][2] |
| Density | 1.106 ± 0.06 g/cm³ | [2] |
| Refractive Index | 1.4150 | [2] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water. |
Synthesis
Experimental Protocols
The following sections detail generalized, standard laboratory procedures for the determination of the key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., Mel-Temp)
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube, sealed at one end
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heat source (e.g., Bunsen burner or hot plate)
-
High-boiling mineral oil
Procedure:
-
A small sample of this compound (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the test tube.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube. This temperature is recorded.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid, it is typically measured using a pycnometer or by accurately measuring the mass of a known volume.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore) of a known volume (e.g., 10 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with the sample of this compound, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., at 20 °C or 25 °C) until it reaches thermal equilibrium.
-
The volume is adjusted to the calibration mark, and any excess liquid is carefully removed from the outside of the pycnometer.
-
The pycnometer containing the sample is weighed on the analytical balance.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that is sensitive to temperature and the wavelength of light used.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Light source (typically a sodium lamp, λ = 589 nm)
-
Dropper or pipette
-
Lint-free tissue and a suitable solvent (e.g., ethanol or acetone)
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent and a lint-free tissue.
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the lower prism of the refractometer.
-
The prisms are closed and locked.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
-
The refractive index is read from the instrument's scale.
-
The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.
Determination of Solubility
Solubility is assessed by observing the ability of a solute to dissolve in a solvent to form a homogeneous solution. A systematic approach is often used to characterize the solubility of an organic compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Graduated cylinders or pipettes for measuring volumes
-
A range of solvents: water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and an organic solvent (e.g., ethanol or dichloromethane).
Procedure:
-
A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.
-
A small volume of the first solvent (e.g., 0.5 mL of water) is added.
-
The mixture is agitated vigorously for 1-2 minutes.
-
The mixture is observed to determine if the compound has dissolved completely. If it dissolves, it is recorded as "soluble." If a separate phase or cloudiness remains, it is "insoluble."
-
If the compound is insoluble in water, the testing proceeds to the acidic and basic solutions to assess for any acid-base reactions that would lead to the formation of a soluble salt.
-
The solubility in an organic solvent is also tested.
Logical Workflow for Solubility Testing
The following diagram illustrates a typical workflow for determining the solubility of an organic compound.
Caption: A flowchart illustrating the sequential process for characterizing the solubility of an organic compound.
References
- 1. chembk.com [chembk.com]
- 2. Diethyl 4,4-difluoropimelate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. Diethyl pimelate | C11H20O4 | CID 16300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
An In-depth Technical Guide to Diethyl 4,4-difluoroheptanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4,4-difluoroheptanedioate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of geminal fluorine atoms on a carbon chain can significantly alter the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the molecular structure, properties, and, due to the limited publicly available experimental data, a representative synthetic protocol and predicted spectroscopic data for this compound.
Molecular Structure and Properties
This compound is a seven-carbon dicarboxylic acid ester with two fluorine atoms attached to the C4 position. The presence of the electron-withdrawing fluorine atoms influences the molecule's polarity and conformational preferences.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22515-16-8 | [1][2] |
| Molecular Formula | C₁₁H₁₈F₂O₄ | [1] |
| Molecular Weight | 252.26 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Diethyl 4,4-difluoropimelate, 4,4-Difluoroheptanedioic acid diethyl ester | [1][2][3] |
| Boiling Point | 108 °C at 3 mmHg | [1][4] |
| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.4150 (Predicted) | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water.[3] | [3] |
Table 2: Structural Identifiers
| Identifier | Value |
| Canonical SMILES | CCOC(=O)CCC(F)(F)CCC(=O)OCC |
| InChI | InChI=1S/C11H18F2O4/c1-3-16-9(14)5-7-11(12,13)8-6-10(15)17-4-2/h3-8H2,1-2H3 |
| InChIKey | XUOBBVMKXUPPEW-UHFFFAOYSA-N |
Hypothetical Experimental Protocol: Synthesis of this compound
Due to the absence of a specific, publicly documented synthesis protocol for this compound, the following is a representative experimental procedure based on general methods for the synthesis of gem-difluorinated compounds. This protocol is for illustrative purposes and would require optimization.
Reaction Scheme:
Materials:
-
Diethyl 4-oxoheptanedioate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an argon inlet is charged with diethyl 4-oxoheptanedioate (1 equivalent) dissolved in anhydrous dichloromethane (100 mL).
-
Fluorination: The solution is cooled to 0 °C in an ice bath. Diethylaminosulfur trifluoride (DAST) (2.2 equivalents) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Predicted Spectroscopic Data
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.14 | Quartet | 4H | -OCH₂ CH₃ |
| 2.45 | Triplet | 4H | -C(=O)CH₂ CH₂- |
| 2.10 - 2.25 | Multiplet | 4H | -CH₂ CF₂CH₂ - |
| 1.26 | Triplet | 6H | -OCH₂CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 171.5 | -C =O |
| 121.8 (triplet, J ≈ 240 Hz) | -C F₂- |
| 61.0 | -OCH₂ CH₃ |
| 35.5 (triplet, J ≈ 25 Hz) | -CH₂ CF₂- |
| 28.0 | -C(=O)CH₂ - |
| 14.0 | -OCH₂CH₃ |
Table 5: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity |
| -95 to -115 | Triplet |
Table 6: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Predicted Fragment |
| 252 | [M]⁺ |
| 207 | [M - OEt]⁺ |
| 183 | [M - CO₂Et]⁺ |
| 129 | [CF₂(CH₂)₂COOEt]⁺ |
Table 7: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2880 | Medium | C-H stretch (alkyl) |
| 1735 | Strong | C=O stretch (ester) |
| 1250-1050 | Strong | C-F stretch |
| 1180-1030 | Strong | C-O stretch (ester) |
Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for its analysis.
Caption: Ball-and-stick model of this compound.
Caption: Conceptual workflow for synthesis and analysis.
Conclusion
This compound represents an interesting building block for the development of novel fluorinated molecules. While detailed experimental data in the public domain is scarce, this guide provides a summary of its known properties and a predictive overview of its synthesis and spectroscopic characteristics. The provided hypothetical protocols and data serve as a starting point for researchers interested in the synthesis and application of this and related gem-difluorinated compounds. Further experimental validation is necessary to confirm the presented data.
References
Diethyl 4,4-difluoroheptanedioate: A Technical Overview for Researchers
Chemical Formula: C₁₁H₁₈F₂O₄
Abstract
This technical guide provides a comprehensive overview of Diethyl 4,4-difluoroheptanedioate, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This document details the physicochemical properties, synthesis, and potential utility of this compound for researchers, scientists, and drug development professionals. All quantitative data is presented in a structured format for clarity and ease of comparison.
Introduction
This compound, also known as 4,4-difluoropimelic acid diethyl ester, is a gem-difluorinated aliphatic diester. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Gem-difluoro groups, in particular, are of interest as they can serve as bioisosteres for carbonyl groups, influencing metabolic stability, lipophilicity, and binding affinity of molecules. This makes this compound a valuable building block for the synthesis of novel pharmaceutical and agrochemical agents.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₈F₂O₄ | [1][2] |
| Molecular Weight | 252.26 g/mol | [1][2] |
| CAS Number | 22515-16-8 | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 108 °C at 3 mmHg | [1] |
| Density | 1.106 ± 0.06 g/cm³ | |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. |
Synthesis
A plausible synthetic workflow is outlined below. This represents a general procedure and would require optimization for specific laboratory conditions.
Experimental Protocol: Esterification of 4,4-Difluoroheptanedioic Acid
Objective: To synthesize this compound from 4,4-difluoroheptanedioic acid and ethanol.
Materials:
-
4,4-difluoroheptanedioic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Diethyl ether (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve a known quantity of 4,4-difluoroheptanedioic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
The logical workflow for this synthesis is depicted in the following diagram:
Applications in Drug Development
The gem-difluoro functionality in this compound makes it an attractive building block in drug discovery. The C-F bond is highly stable, and the difluoromethyl group can act as a bioisosteric replacement for a carbonyl group, potentially improving the metabolic stability and pharmacokinetic profile of a drug candidate.
While specific examples of marketed drugs containing the this compound scaffold are not publicly documented, its utility can be inferred from the broader application of fluorinated building blocks in medicinal chemistry. For instance, it could be used in the synthesis of enzyme inhibitors where the difluoro group mimics the transition state of a substrate.
The logical relationship for its application as a synthetic intermediate is illustrated below:
Conclusion
This compound is a valuable fluorinated building block with significant potential for application in the development of new pharmaceuticals and agrochemicals. Its synthesis, while based on standard esterification procedures, requires careful optimization. The physicochemical properties conferred by the gem-difluoro group make it a compound of interest for researchers seeking to modulate the biological activity and pharmacokinetic properties of lead compounds. Further research into the applications of this and related fluorinated molecules is warranted.
References
Diethyl 4,4-difluoroheptanedioate IUPAC name
An in-depth guide to the IUPAC nomenclature of Diethyl 4,4-difluoroheptanedioate, prepared for researchers, scientists, and professionals in drug development. This document provides a systematic breakdown of the naming convention, supplemented with structured data and diagrams to ensure clarity and precision in scientific communication.
Introduction
In the fields of chemical research and pharmaceutical development, unambiguous molecular identification is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that a chemical name corresponds to a single, unique structure. This guide offers a detailed elucidation of the IUPAC name for This compound , a difluorinated diester, breaking down the nomenclature process into its constituent components.
Molecular Structure
The foundational step in naming a compound is the precise identification of its molecular structure. This compound is comprised of a seven-carbon dioate backbone, substituted with two fluorine atoms at the fourth carbon position, and terminated with two ethyl ester groups.
Chemical Structure:
Systematic IUPAC Name Derivation
The IUPAC name is assembled by systematically identifying and ordering the different parts of the molecule according to a defined set of rules.
Step 1: Identification of the Principal Functional Group and Parent Chain
The molecule contains two ester functional groups, making it a diester. According to IUPAC rules, esters are named with the suffix "-oate". As there are two such groups, the suffix becomes "-dioate". The parent chain is the longest continuous carbon chain that includes the carbonyl carbons of both ester groups. In this case, the chain is seven carbons long, derived from heptanedioic acid.
-
Parent Alkane: Heptane
-
Functional Groups: Two esters (a diester)
-
Parent Name: Heptanedioate
Step 2: Identification and Location of Substituents
The parent chain is numbered from one end to the other, starting from a carbonyl carbon. On the fourth carbon atom of the heptane chain, there are two fluorine atom substituents.
-
Substituent: Fluoro
-
Quantity: Two (di-)
-
Position (Locant): Carbon 4
-
Substituent Prefix: 4,4-difluoro
Step 3: Identification of the Ester Alkyl Groups
The alkyl groups attached to the oxygen atoms of the ester functionalities are named as prefixes. In this molecule, both ester groups are formed with ethanol, resulting in two ethyl groups.
-
Alkyl Group: Ethyl
-
Quantity: Two (di-)
-
Alkyl Prefix: Diethyl
Step 4: Assembly of the Complete IUPAC Name
The final name is constructed by combining the identified components in the correct order: (Alkyl Groups) + (Substituents) + (Parent Name).
Diethyl + 4,4-difluoro + heptanedioate = This compound
Data Presentation: Summary of Nomenclature Components
The following table provides a structured summary of the relationship between the molecular structure and its IUPAC name components.
| Component Name | Structural Feature | Description |
| Diethyl | CH₃CH₂-O- | Refers to the two ethyl groups forming the ester linkages. Named as a prefix. |
| 4,4-difluoro | -F₂C- | Indicates two fluorine atoms are attached as substituents to the 4th carbon of the parent chain. |
| heptane | -C₇H₁₀- | The core seven-carbon chain, including the two carbonyl carbons. |
| -dioate | R-COO-R' | The suffix indicating the presence of two ester functional groups. |
Visualization of the Naming Logic
The logical workflow for deriving the IUPAC name can be visualized as a directed graph, illustrating the decision-making process from structural analysis to the final assembled name.
Caption: Logical workflow for the systematic derivation of the IUPAC name.
Conceptual Experimental Protocol: Structure Verification
While IUPAC nomenclature is a theoretical framework, the initial structural elucidation relies on empirical data. The verification of the structure of this compound would typically involve a combination of spectroscopic and spectrometric techniques.
6.1 Objective: To confirm the molecular structure corresponding to the assigned IUPAC name.
6.2 Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number of unique proton environments and their connectivity. The ethyl groups (triplet and quartet) and the distinct methylene (-CH₂-) groups in the backbone would be characterized.
-
¹³C NMR: To identify the number of unique carbon environments, including the carbonyl carbons, the CF₂ carbon, and the carbons of the ethyl groups and backbone.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atoms.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition (C₁₁H₁₈F₂O₄).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, primarily the strong carbonyl (C=O) stretch of the ester groups.
The following diagram illustrates the conceptual workflow for structure verification prior to applying IUPAC naming rules.
In-Depth Technical Guide: Diethyl 4,4-difluoroheptanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4,4-difluoroheptanedioate is a fluorinated organic compound that serves as a valuable building block in synthetic and medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their physicochemical and biological properties, a concept of increasing importance in drug discovery and materials science. This guide provides a comprehensive overview of this compound, including its chemical identity, properties, and its emerging role as a key intermediate in the synthesis of novel therapeutic agents and other advanced materials.
The presence of the gem-difluoro group on the pimelate backbone imparts unique electronic and conformational characteristics to the molecule. These features can influence metabolic stability, binding affinity, and lipophilicity of derivative compounds, making this compound a molecule of interest for researchers aiming to modulate these properties in drug candidates.[1][2][3][4]
Chemical Identity and Synonyms
Proper identification of chemical compounds is crucial for accurate research and communication. This compound is known by several synonyms in scientific literature and chemical supplier catalogs.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| Systematic Name | This compound |
| Common Synonyms | 4,4-Difluoroheptanedioic acid diethyl ester[5] |
| Diethyl 4,4-difluoropimelate[6][7] | |
| 1,7-Diethyl 4,4-difluoroheptanedioate[6] | |
| 4,4-Difluoropimelic acid diethyl ester | |
| CAS Number | 22515-16-8[5][6] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification. The following table summarizes the key quantitative data available for this compound.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈F₂O₄ | [5][6] |
| Molecular Weight | 252.26 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 108 °C at 3 mmHg | [5][7] |
| Density | 1.106 g/cm³ | [8] |
Role in Drug Discovery and Development
While specific therapeutic applications of this compound itself are not documented, its significance lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The introduction of gem-difluoroalkyl groups is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4]
Key Advantages of Fluorination in Drug Design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating a difluoro group can block metabolically labile positions in a molecule, thereby increasing its half-life and bioavailability.
-
Modulation of Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can affect a drug's solubility, absorption, and target binding.
-
Conformational Control: The presence of fluorine atoms can alter the conformational preferences of a molecule, potentially locking it into a bioactive conformation for improved target engagement.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.
This compound provides a scaffold that can be elaborated to incorporate these benefits into a variety of drug classes. For instance, it can be used in the synthesis of novel enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents where precise control over molecular properties is desired.[9][10]
Experimental Protocols
General Synthetic Approach:
A plausible synthetic route to this compound involves the fluorination of a suitable precursor, such as diethyl 4-oxoheptanedioate.
Diagram 1: Conceptual Synthetic Pathway
Caption: Conceptual pathway for the synthesis of this compound.
Purification:
Purification of the crude product would typically involve standard laboratory techniques.
-
Vacuum Distillation: Given its relatively high boiling point, vacuum distillation is a suitable method for purifying this compound from less volatile impurities.[11]
-
Flash Column Chromatography: For removal of impurities with similar boiling points, flash column chromatography on silica gel using a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) would be an effective purification strategy.[11]
Logical Workflow for Characterization
A logical workflow for the characterization of synthesized this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.
Diagram 2: Characterization Workflow
Caption: A typical workflow for the synthesis, purification, and characterization of this compound.
Conclusion
This compound is a valuable fluorinated building block with significant potential in the fields of medicinal chemistry and materials science. Its unique structural features, conferred by the gem-difluoro group, offer a powerful tool for modulating the properties of larger, more complex molecules. While detailed experimental protocols and biological data for this specific compound are not extensively published, the principles of organofluorine chemistry suggest its utility as a strategic intermediate in the development of novel pharmaceuticals and advanced materials. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 22515-16-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. Diethyl 4,4-difluoropimelate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. chembk.com [chembk.com]
- 8. This compound [myskinrecipes.com]
- 9. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4,4-Difluoroheptanedioic Acid Diethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Difluoroheptanedioic acid diethyl ester, a gem-difluorinated dicarboxylic acid ester, represents a molecule of interest in the fields of medicinal chemistry and materials science. The introduction of the gem-difluoro group can significantly alter the physicochemical properties of the parent molecule, influencing its lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the known properties, potential synthetic approaches, and analytical characterization of 4,4-difluoroheptanedioic acid diethyl ester. While specific biological activity data for this compound is limited in publicly available literature, this document will also explore the broader context of gem-difluorinated compounds in drug discovery to highlight its potential applications.
Core Properties
4,4-Difluoroheptanedioic acid diethyl ester, also known as diethyl 4,4-difluoropimelate, possesses a unique combination of a flexible seven-carbon backbone and a polar, electron-withdrawing gem-difluoro group at the C4 position. This structural feature is key to its distinct properties.
Physicochemical Properties
A summary of the key physicochemical properties of 4,4-Difluoroheptanedioic acid diethyl ester is presented in Table 1. These properties are crucial for its handling, purification, and formulation.
| Property | Value | Reference(s) |
| CAS Number | 22515-16-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₈F₂O₄ | [1][2][3] |
| Molecular Weight | 252.26 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 108 °C at 3 mmHg | [2] |
| Density | 1.106 ± 0.06 g/cm³ (predicted) | [5] |
| Refractive Index | 1.4150 | [6] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water.[4] | [4] |
Synthesis and Purification
While specific, detailed experimental protocols for the synthesis of 4,4-Difluoroheptanedioic acid diethyl ester are not extensively reported in peer-reviewed literature, general synthetic strategies for gem-difluorinated compounds can be adapted.
Potential Synthetic Routes
A plausible synthetic approach involves the fluorination of a suitable precursor, such as a ketone or a dithioketal, at the C4 position of the heptanedioate backbone. Another strategy could involve the use of fluorinated building blocks.
One general method for the preparation of compounds containing a gem-difluoromethylene unit is the addition of carboxylic acids to gem-difluoroalkenes.[7][8] This approach, if applied to a suitable difluoroalkene precursor, could yield the target molecule. The reaction often proceeds under thermal conditions without the need for a catalyst.[7][8]
A more traditional, though less detailed, method suggests the reaction of pimelic acid with a suitable difluorinating agent to introduce the gem-difluoro group, followed by esterification.[4]
General Workflow for Synthesis via Fluorination of a Ketone Precursor:
References
- 1. rsc.org [rsc.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. DIETHYL 1,4-DIHYDRO-2,4,6-TRIMETHYL-3,5-PYRIDINEDICARBOXYLATE(632-93-9) IR Spectrum [m.chemicalbook.com]
- 6. A pharmacological profile of triheptanoin for the treatment of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Diethyl 4,4-difluoroheptanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
This technical guide provides a comprehensive overview of the spectroscopic properties of Diethyl 4,4-difluoroheptanedioate. Given the absence of publicly available experimental spectroscopic data for this specific compound, this document presents high-quality predicted spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visualizations to aid in its characterization. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and computational models.
Predicted ¹H NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~4.15 | Quartet (q) | 4H | 7.1 | -O-CH₂ -CH₃ |
| ~2.40 | Triplet (t) | 4H | 7.5 | -CO-CH₂ -CH₂- |
| ~2.10 | Quintet (quint) | 4H | 7.5 | -CO-CH₂-CH₂ - |
| ~1.25 | Triplet (t) | 6H | 7.1 | -O-CH₂-CH₃ |
Predicted in CDCl₃ at 400 MHz.
Predicted ¹³C NMR Spectroscopic Data
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C =O |
| ~121 (t, J_CF ≈ 245 Hz) | C F₂ |
| ~61 | -O-CH₂ -CH₃ |
| ~34 (t, J_CCF ≈ 25 Hz) | -CH₂ -CF₂ |
| ~28 | -CO-CH₂ -CH₂- |
| ~14 | -O-CH₂-CH₃ |
Predicted in CDCl₃ at 100 MHz.
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrum (Electron Ionization - EI) Data for this compound
| m/z | Predicted Intensity | Assignment |
| 252 | Low | [M]⁺ (Molecular Ion) |
| 207 | Moderate | [M - OCH₂CH₃]⁺ |
| 180 | High | [M - 2 x OCH₂CH₃ + H]⁺ |
| 129 | High | [M - COOCH₂CH₃ - F]⁺ |
| 101 | Moderate | [CF₂CH₂CH₂CO]⁺ |
| 45 | Moderate | [OCH₂CH₃]⁺ |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Fluorination of Diethyl 4-oxoheptanedioate
A plausible synthetic route to this compound involves the fluorination of the corresponding ketone, Diethyl 4-oxoheptanedioate, using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Materials:
-
Diethyl 4-oxoheptanedioate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Dissolve Diethyl 4-oxoheptanedioate in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard 90° pulse
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled with NOE
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
Mass Spectrometry Protocol
Sample Preparation:
-
Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
GC-MS Parameters (for EI):
-
Gas Chromatograph: Standard GC system with a capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
Mass Spectrometer: Quadrupole or Ion Trap
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Visualizations
The following diagrams illustrate key aspects of the structure and analysis of this compound.
Caption: Molecular Structure of this compound.
Caption: Proposed Synthesis Workflow for this compound.
Caption: Predicted Mass Spectrum Fragmentation Pathway.
Diethyl 4,4-difluoroheptanedioate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for Diethyl 4,4-difluoroheptanedioate. It is intended for use by qualified professionals in a laboratory or research setting. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the utmost care and appropriate safety precautions. This guide should be used in conjunction with a thorough risk assessment specific to the planned experimental procedures.
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 22515-16-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₈F₂O₄ | [1][2][3][4] |
| Molecular Weight | 252.26 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 108 °C at 3 mmHg | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [5] |
Hazard Identification and Classification
This compound is classified as an irritant and may cause an allergic skin reaction.[1] All personnel should be aware of the potential hazards before handling this compound.
GHS Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Toxicological Information
| Toxicological Endpoint | Data |
| Acute Oral Toxicity | Data not available. |
| Acute Dermal Toxicity | Data not available. |
| Acute Inhalation Toxicity | Data not available. |
| Skin Corrosion/Irritation | May cause skin irritation.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][5] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[1] |
| Germ Cell Mutagenicity | Data not available. |
| Carcinogenicity | Data not available. |
| Reproductive Toxicity | Data not available. |
| Specific Target Organ Toxicity (Single Exposure) | Data not available. |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. |
| Aspiration Hazard | Data not available. |
Experimental Protocols
Specific experimental protocols for the safety and toxicological testing of this compound are not publicly available. General methodologies for chemical safety testing are outlined by organizations such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). These protocols typically involve standardized tests for endpoints such as acute toxicity (e.g., LD50 determination), skin and eye irritation (e.g., using in vitro or in vivo models), and sensitization.
Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling this compound to protect against splashes.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. A lab coat or chemical-resistant apron is also required to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
Hygiene Practices
-
Avoid inhalation of vapor.[5]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
If in Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
If on Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation or an allergic reaction develops, seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
If Swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the spill from entering drains or waterways. Absorb with an inert material and collect for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be produced.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Visualizations
Safe Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Emergency Response Logic
This diagram outlines the logical steps to be taken in the event of an emergency involving this compound.
Caption: Emergency Response Decision Flowchart.
References
Diethyl 4,4-difluoroheptanedioate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Diethyl 4,4-difluoroheptanedioate emerges as a valuable fluorinated building block in organic synthesis. This technical guide provides an in-depth overview of its pricing, synthesis, and burgeoning applications in medicinal chemistry, offering a critical resource for leveraging this compound in innovative research and development projects.
Introduction
This compound (CAS No. 22515-16-8), also known as diethyl 4,4-difluoropimelate, is a gem-difluorinated diester that is gaining traction in the fields of pharmaceutical and agrochemical synthesis. The introduction of the difluoromethylene group can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound serves as a key intermediate for the synthesis of complex and novel bioactive molecules.
Pricing and Availability
The price of this compound can vary depending on the supplier, purity, and quantity purchased. A summary of pricing from various suppliers is provided below to facilitate procurement decisions.
| Supplier | Quantity | Price (USD) | Purity | Notes |
| Thermo Scientific Chemicals | 1 g | $247.14 | 97% | - |
| Xidian Reagent | 1 g | ¥323 (~$45) | ≥97% | In stock |
| Matrix Scientific | - | Request Quote | - | Out of stock |
| Conier Chem & Pharma | - | Request Quote | - | - |
| P&S Chemicals | - | Request Quote | - | - |
| Santa Cruz Biotechnology | - | Request Quote | - | For research use only |
Synthesis and Experimental Protocols
While detailed, peer-reviewed synthesis protocols for this compound are not abundantly available in the public domain, a general synthetic approach involves the reaction of pimelic acid with a suitable difluorinating agent.
General Synthesis Pathway:
The synthesis of this compound can be conceptualized as a multi-step process, starting from a readily available precursor like diethyl 4-oxoheptanedioate.
Hypothetical Experimental Protocol (based on general fluorination reactions):
Disclaimer: This is a generalized protocol and requires optimization and validation in a laboratory setting.
-
Reaction Setup: To a solution of diethyl 4-oxoheptanedioate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a fluorinated polyethylene vessel, cooled to -78°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®) (2-3 equivalents) dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Applications in Drug Development
The gem-difluoromethylene group is a bioisostere of a carbonyl group, an ether oxygen, or a methylene group, and its incorporation can lead to improved pharmacological profiles. This compound serves as a versatile building block for introducing this moiety into target molecules.
Role as a Synthetic Intermediate:
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The two ester functionalities provide reactive handles for a variety of chemical transformations, such as hydrolysis, amidation, and reduction, allowing for the elongation of the carbon chain and the introduction of diverse functional groups.
Workflow for Utilization in Synthesis:
The general workflow for incorporating this compound into a larger molecule is depicted below.
While specific examples of marketed drugs synthesized directly from this compound are not readily found in publicly available literature, the strategic importance of gem-difluorinated building blocks in medicinal chemistry is well-established. The presence of the difluoromethylene group can enhance metabolic stability by blocking sites of oxidation, and its electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, thereby affecting drug-receptor interactions.
Due to the proprietary nature of drug discovery and development, the precise signaling pathways and experimental workflows for compounds derived from this compound are often not disclosed until later stages of clinical development. Researchers utilizing this building block are encouraged to perform their own biological assays to elucidate the mechanism of action of their novel compounds.
Conclusion
This compound is a promising synthetic intermediate for the introduction of the valuable gem-difluoromethylene moiety into new chemical entities. Its commercial availability, coupled with the potential for this functional group to impart favorable pharmacological properties, makes it a compound of significant interest for researchers in drug discovery and medicinal chemistry. Further exploration of its applications is expected to yield novel candidates for a variety of therapeutic targets.
References
Unlocking the Potential of Diethyl 4,4-difluoroheptanedioate: A Guide to Future Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4,4-difluoroheptanedioate, a fluorinated aliphatic diester, represents a chemical entity with largely unexplored potential in the realms of materials science, agrochemicals, and particularly, pharmaceutical development. The introduction of gem-difluoro substitution on the heptanedioate backbone can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. These modifications offer intriguing possibilities for its application as a novel building block in organic synthesis and as a potential bioactive agent. This technical guide aims to provide a comprehensive overview of the known characteristics of this compound and to delineate promising avenues for future research and development. While publicly available data on this specific compound is limited, this document will extrapolate from related chemical structures and foundational chemical principles to propose potential research pathways.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is crucial for designing synthetic routes and predicting its behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 22515-16-8 | [1][2] |
| Molecular Formula | C11H18F2O4 | [1][2] |
| Molecular Weight | 252.26 g/mol | [1] |
| Boiling Point | 108°C at 3 mmHg | [1] |
| Synonyms | Diethyl 4,4-difluoropimelate, 4,4-Difluoroheptanedioic acid diethyl ester | [1][2] |
Potential Research Areas
The unique structural features of this compound suggest several promising areas for in-depth investigation.
Novel Synthetic Methodologies
Currently, detailed synthetic protocols for this compound are not widely published. Research into efficient and scalable synthetic routes would be a critical first step.
Proposed Experimental Protocol: Synthesis via Oxidative Fluorination
A potential route could involve the oxidative fluorination of a suitable precursor, such as diethyl 4-oxoheptanedioate.
-
Dissolution: Dissolve diethyl 4-oxoheptanedioate in an appropriate solvent like dichloromethane in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Fluorination: Cool the solution to 0°C and add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), dropwise.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Methodological & Application
Application Note: A Two-Step Synthesis of Diethyl 4,4-difluoroheptanedioate from Diethyl Pimelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the two-step synthesis of diethyl 4,4-difluoroheptanedioate, a valuable fluorinated building block for pharmaceutical and agrochemical research. The synthesis commences with the Dieckmann condensation of diethyl pimelate to form a cyclic β-keto ester intermediate, which is subsequently subjected to hydrolysis and decarboxylation to yield diethyl 4-oxoheptanedioate. The intermediate ketone is then converted to the target gem-difluorinated compound via fluorination with Deoxofluor®. This protocol includes detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow.
Introduction
The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Gem-difluoromethylene groups (CF2) are of particular interest as isosteres for carbonyl groups or other functionalities. This application note details a reliable synthetic route to this compound, starting from the readily available diethyl pimelate. The described two-step process offers a practical approach for accessing this fluorinated building block in a laboratory setting.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of Diethyl 4-oxoheptanedioate
This step involves the Dieckmann condensation of diethyl pimelate to yield a cyclic β-keto ester, followed by in-situ hydrolysis and decarboxylation.
Materials:
-
Diethyl pimelate
-
Sodium ethoxide (NaOEt)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl) solution, saturated (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere.
-
To a solution of diethyl pimelate in anhydrous toluene, the freshly prepared sodium ethoxide solution is added dropwise at room temperature.
-
The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction is quenched by the slow addition of concentrated hydrochloric acid.
-
The mixture is then heated to reflux for an additional period to effect hydrolysis and decarboxylation.
-
Upon cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield crude diethyl 4-oxoheptanedioate, which can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This step describes the gem-difluorination of the keto-diester intermediate using Deoxofluor®.
Materials:
-
Diethyl 4-oxoheptanedioate
-
Deoxofluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis under anhydrous conditions.
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl 4-oxoheptanedioate in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Deoxofluor® (typically 1.5-2.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| Diethyl pimelate | C₁₁H₂₀O₄ | 216.27 | Colorless liquid | 257-259 |
| Diethyl 4-oxoheptanedioate | C₁₁H₁₈O₅ | 230.26 | Colorless liquid | 144 / 0.6 mmHg |
| This compound | C₁₁H₁₈F₂O₄ | 252.26 | Colorless to light yellow liquid | 108 / 3 mmHg[1] |
Spectroscopic Data for Diethyl 4-oxoheptanedioate: [1][2]
-
¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure, showing signals for the ethyl ester protons and the methylene protons of the heptanedioate chain.
-
¹³C NMR (CDCl₃): Peaks will correspond to the carbonyl carbons of the ketone and esters, the methylene carbons, and the carbons of the ethyl groups.
-
IR (neat, cm⁻¹): Characteristic strong absorptions for the ketone C=O stretch (around 1715 cm⁻¹) and the ester C=O stretch (around 1735 cm⁻¹).
-
MS (EI): Molecular ion peak and characteristic fragmentation pattern.
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃): Signals for the ethyl ester protons and the methylene protons. The protons on the carbons adjacent to the CF₂ group will likely show coupling to the fluorine atoms.
-
¹³C NMR (CDCl₃): The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling. Other carbon signals will be consistent with the structure.
-
¹⁹F NMR (CDCl₃): A single signal (singlet or complex multiplet depending on proton coupling) is expected for the two equivalent fluorine atoms.
-
IR (neat, cm⁻¹): Strong C-F stretching absorptions in the region of 1000-1200 cm⁻¹, along with the ester C=O stretch.
-
MS (EI): Molecular ion peak and a fragmentation pattern showing the loss of ethoxy groups and other fragments.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
Deoxofluor® is a moisture-sensitive and corrosive reagent that reacts violently with water to release HF gas. It should be handled under anhydrous conditions by trained personnel.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound from diethyl pimelate. The two-step protocol is robust and amenable to standard laboratory equipment. The resulting fluorinated product can serve as a key building block for the development of novel pharmaceuticals and agrochemicals.
References
Application Note: Electrophilic Fluorination of Diethyl Heptanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the α-fluorination of diethyl heptanedioate. The synthesis of monofluorinated and difluorinated products is achieved through electrophilic fluorination using Selectfluor™ (F-TEDA-BF₄) as the fluorine source. This method is relevant for the introduction of fluorine atoms into aliphatic ester chains, a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of molecules. The protocol includes reaction conditions, purification procedures, and expected yields based on analogous reactions reported in the literature.
Introduction
The introduction of fluorine into organic molecules is a critical strategy in drug development and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. Diethyl heptanedioate serves as a model substrate for the fluorination of aliphatic diesters. This protocol details a method for its α-fluorination, a key transformation for creating novel fluorinated building blocks. The primary method described is electrophilic fluorination, which is a widely adopted and versatile technique for C-F bond formation.[1][2]
Experimental Protocol
This protocol is based on established methods for the α-fluorination of esters and dicarbonyl compounds using Selectfluor™.[3][4][5]
Materials:
-
Diethyl heptanedioate
-
Selectfluor™ (F-TEDA-BF₄)
-
Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure for Monofluorination of Diethyl Heptanedioate
-
Preparation of the Reaction Vessel: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous THF (20 mL).
-
Enolate Formation: Diethyl heptanedioate (1.0 mmol, 216 mg) is dissolved in the anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath. To this solution, a strong base such as Lithium diisopropylamide (LDA) (1.1 mmol, 1.1 eq) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Fluorination: A solution of Selectfluor™ (1.2 mmol, 1.2 eq, 425 mg) in anhydrous THF (10 mL) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield diethyl 2-fluoroheptanedioate.
Procedure for Difluorination of Diethyl Heptanedioate
-
Preparation of the Reaction Vessel: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous THF (30 mL).
-
Enolate Formation: Diethyl heptanedioate (1.0 mmol, 216 mg) is dissolved in the anhydrous THF. The solution is cooled to -78 °C. A strong base such as LDA (2.2 mmol, 2.2 eq) is added dropwise. The mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C for 30 minutes before being cooled back to -78 °C.
-
Fluorination: A solution of Selectfluor™ (2.5 mmol, 2.5 eq, 885 mg) in anhydrous THF (15 mL) is added dropwise at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stir for 24 hours.
-
Quenching and Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution (30 mL). The aqueous phase is extracted with dichloromethane (3 x 30 mL). The combined organic extracts are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude residue is purified by silica gel column chromatography (ethyl acetate/hexanes) to afford diethyl 2,6-difluoroheptanedioate.
Data Presentation
The following table summarizes the expected results for the fluorination of diethyl heptanedioate based on yields reported for similar aliphatic esters and dicarbonyl compounds.[3][5]
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Fluorinating Agent | Molar Equivalents of Reagents | Expected Yield (%) |
| Diethyl 2-fluoroheptanedioate | C₁₁H₁₉FO₄ | 234.26 | Selectfluor™ | Substrate:Base:Selectfluor™ (1:1.1:1.2) | 60-75 |
| Diethyl 2,6-difluoroheptanedioate | C₁₁H₁₈F₂O₄ | 252.25 | Selectfluor™ | Substrate:Base:Selectfluor™ (1:2.2:2.5) | 45-60 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electrophilic fluorination of diethyl heptanedioate.
Caption: General workflow for the electrophilic fluorination.
Reaction Scheme
The logical relationship of the reaction is depicted below, showing the transformation from the starting material to the mono- and di-fluorinated products.
Caption: Reaction scheme for fluorination of diethyl heptanedioate.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere techniques are crucial for the success of the reaction.
-
Strong bases like sodium hydride and LDA are highly reactive and should be handled with care.
-
Selectfluor™ is an oxidant and should not be heated with organic materials in high concentrations.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
This application note provides a comprehensive and detailed protocol for the α-fluorination of diethyl heptanedioate using Selectfluor™. The described methods for monofluorination and difluorination are robust and can likely be adapted for other aliphatic esters. The provided data and visualizations serve as a valuable resource for researchers in organic synthesis and medicinal chemistry aiming to incorporate fluorine into their target molecules.
References
- 1. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 5. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
Diethyl 4,4-Difluoroheptanedioate: A Versatile Building Block for Fluorinated Carbocycles
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Diethyl 4,4-difluoroheptanedioate is a valuable fluorinated building block in organic synthesis. The presence of a gem-difluoro group offers a unique combination of steric and electronic properties that can be exploited to enhance the metabolic stability, binding affinity, and lipophilicity of target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of difluorinated carbocyclic scaffolds, which are of significant interest in pharmaceutical and agrochemical research.
Key Applications: The primary application of this compound is in the construction of 4,4-difluorocyclohexanone and its derivatives. These structures serve as key intermediates for more complex bioactive molecules. The synthetic strategy hinges on an intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation.
I. Synthesis of 4,4-Difluorocyclohexanone: A Two-Step Approach
The conversion of this compound to 4,4-difluorocyclohexanone is a cornerstone application, providing access to a versatile difluorinated cyclic ketone. The overall transformation is outlined below:
Caption: Synthetic workflow for 4,4-difluorocyclohexanone.
Step 1: Dieckmann Condensation to Ethyl 3,3-difluoro-2-oxocyclohexanecarboxylate
The intramolecular cyclization of this compound via a Dieckmann condensation affords the corresponding β-keto ester, ethyl 3,3-difluoro-2-oxocyclohexanecarboxylate. This reaction is typically promoted by a strong base, such as sodium hydride.
Experimental Protocol:
-
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
3N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.6 equivalents).
-
Add anhydrous THF to create a slurry.
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for an additional 1.5 hours.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of 3N HCl.
-
Pour the mixture into a separatory funnel containing brine and extract with dichloromethane (3 x volume of THF).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3,3-difluoro-2-oxocyclohexanecarboxylate.
-
-
Note: This product is often used in the next step without further purification.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Sodium Hydride (60%) |
| Solvent | Anhydrous THF |
| Temperature | Reflux |
| Reaction Time | 2.5 hours |
| Product | Ethyl 3,3-difluoro-2-oxocyclohexanecarboxylate |
| Typical Yield | ~80% (crude) |
Step 2: Hydrolysis and Decarboxylation to 4,4-Difluorocyclohexanone
The β-keto ester intermediate is then subjected to acidic hydrolysis and decarboxylation to yield the target 4,4-difluorocyclohexanone.
Experimental Protocol:
-
Materials:
-
Crude ethyl 3,3-difluoro-2-oxocyclohexanecarboxylate
-
20% Hydrochloric acid (HCl) aqueous solution
-
Sodium chloride (NaCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend the crude ethyl 3,3-difluoro-2-oxocyclohexanecarboxylate in 20% aqueous HCl.
-
Heat the mixture to 100°C and stir vigorously for 3 hours.[1]
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and add solid sodium chloride to saturate the aqueous phase.[1]
-
Extract the aqueous phase with dichloromethane (3 x volume of aqueous phase).[1]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure at a low temperature (e.g., 20°C) to obtain 4,4-difluorocyclohexanone.[1]
-
-
Note: 4,4-Difluorocyclohexanone can be unstable, and purification may require repeated extractions or careful distillation.[1]
| Parameter | Value |
| Reactant | Ethyl 3,3-difluoro-2-oxocyclohexanecarboxylate |
| Reagent | 20% aq. HCl |
| Temperature | 100°C |
| Reaction Time | 3 hours |
| Product | 4,4-Difluorocyclohexanone |
| Typical Yield | ~71% |
II. Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid
For applications where a carboxylic acid moiety is desired, the intermediate from the Dieckmann condensation can be hydrolyzed without decarboxylation, or the ester of the final carboxylic acid can be hydrolyzed. A direct hydrolysis of a related compound, ethyl 4,4-difluorocyclohexanecarboxylate, provides a reliable protocol.[2][3] This compound is structurally very similar to the product of the Dieckmann condensation after reduction of the ketone.
Caption: Hydrolysis to 4,4-difluorocyclohexanecarboxylic acid.
Experimental Protocol:
-
Materials:
-
Ethyl 4,4-difluorocyclohexanecarboxylate (as a stand-in for a reduced Dieckmann product)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 equivalent) in a mixture of THF and water.[2]
-
Add lithium hydroxide monohydrate (5.0 equivalents) to the solution.[2]
-
Stir the mixture vigorously at room temperature overnight.[2]
-
Dilute the reaction mixture with ethyl acetate and adjust the pH to ~4 with 1 M HCl.[2]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.[2]
-
Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[2]
-
| Parameter | Value |
| Reactant | Ethyl 4,4-difluorocyclohexanecarboxylate |
| Reagent | Lithium hydroxide monohydrate |
| Solvent | THF / H₂O |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
| Product | 4,4-Difluorocyclohexanecarboxylic Acid |
| Typical Yield | 97% |
References
Application Notes and Protocols: Diethyl 4,4-difluoroheptanedioate in the Synthesis of γ-Secretase Modulators for Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and neurodegenerative disease.
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. Diethyl 4,4-difluoroheptanedioate is a valuable fluorinated building block, particularly in the synthesis of compounds targeting complex biological systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel methoxypyridine-derived γ-secretase modulators (GSMs), a promising class of therapeutic agents for Alzheimer's disease.
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain, with the Aβ42 isoform being particularly neurotoxic.[1][2] γ-Secretase is a key enzyme in the production of Aβ peptides.[1][2] Unlike γ-secretase inhibitors which can cause mechanism-based toxicity by affecting other signaling pathways like Notch, GSMs allosterically modulate the enzyme to selectively reduce the production of Aβ42 while increasing the formation of shorter, less harmful Aβ species.[3]
This document will detail the synthetic route from this compound to a key intermediate and its subsequent elaboration into potent GSMs. Furthermore, it will provide protocols for the biological evaluation of these compounds.
Data Presentation
The following table summarizes the in vitro activity of representative methoxypyridine-derived γ-secretase modulators synthesized using a downstream intermediate of this compound. The data highlights the potency of these compounds in reducing Aβ42 levels in a cellular assay.
| Compound ID | Aβ42 IC50 (nM) |
| 22d | 1.2 |
| 22e | 2.5 |
| 64 | 0.8 |
Data extracted from "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators".[4]
Experimental Protocols
Protocol 1: Synthesis of a Key Difluoropiperidine Intermediate
This protocol describes the multi-step synthesis of a key difluoropiperidine intermediate, a crucial building block for the methoxypyridine-derived GSMs, starting from this compound.
Step 1: Dieckmann Condensation of this compound
-
To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol, add this compound (1.0 eq.) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with aqueous hydrochloric acid (1M).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-oxo-5,5-difluorocyclohexanecarboxylate.
Step 2: Krapcho Decarboxylation
-
Dissolve the crude product from Step 1 in a mixture of dimethyl sulfoxide (DMSO) and water (95:5).
-
Add sodium chloride (1.5 eq.) to the solution.
-
Heat the mixture to 140-150 °C and stir for 2-4 hours, or until gas evolution ceases.
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4,4-difluorocyclohexanone.
Step 3: Reductive Amination
-
To a solution of 4,4-difluorocyclohexanone (1.0 eq.) and a suitable primary amine (e.g., benzylamine, 1.1 eq.) in methanol, add acetic acid to adjust the pH to ~5-6.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 30 °C.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-substituted 4,4-difluoropiperidine intermediate.
Protocol 2: In Vitro γ-Secretase Activity Assay (Cell-Based)
This protocol describes a cell-based assay to determine the potency of synthesized compounds in modulating γ-secretase activity by measuring the reduction of secreted Aβ42.
Materials:
-
HEK293 cells stably overexpressing human APP (Swedish mutation)
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
Aβ42 ELISA kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed HEK293-APPsw cells in 96-well plates at a density of 30,000 cells/well and incubate overnight at 37 °C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plates for 24 hours at 37 °C.
-
After incubation, carefully collect the conditioned medium for Aβ42 analysis.
-
Perform the Aβ42 ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of Aβ42 in each well using a standard curve.
-
Plot the Aβ42 concentration against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of GSMs.
Caption: APP processing and the mechanism of action of GSMs.
References
Application Notes and Protocols: Diethyl 4,4-difluoroheptanedioate as a Precursor for Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated heterocycles are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into heterocyclic scaffolds can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Diethyl 4,4-difluoroheptanedioate is a valuable and versatile precursor for the synthesis of a variety of fluorinated heterocyclic systems. Its gem-difluoro group at the 4-position offers a stable, electron-withdrawing feature that can influence the reactivity and biological activity of the resulting heterocycles.
This document provides detailed application notes and proposed experimental protocols for the synthesis of fluorinated pyridazines and related heterocycles using this compound as the starting material.
Precursor Synthesis: A Plausible Route
While this compound is commercially available, a plausible synthetic route from diethyl 4-oxoheptanedioate is outlined below for informational purposes. This proposed synthesis is based on established methodologies for the fluorination of ketones.
Disclaimer: The following protocol is a proposed route and has not been experimentally validated. Researchers should conduct their own optimization and safety assessments.
Protocol 1: Proposed Synthesis of this compound
This protocol describes a two-step process: the difluorination of diethyl 4-oxoheptanedioate followed by purification.
Materials:
-
Diethyl 4-oxoheptanedioate
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve diethyl 4-oxoheptanedioate (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add sodium carbonate (2.5 eq) followed by Selectfluor® (2.2 eq) portion-wise over 30 minutes. Caution: The reaction may be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| Diethyl 4-oxoheptanedioate | 230.26 | 1.0 | - |
| Selectfluor® | 354.04 | 2.2 | - |
| This compound | 252.25 | - | (Based on starting material) |
Application 1: Synthesis of 6-(2-ethoxycarbonylethyl)-5,6-dihydro-4H-pyridazin-3-one, 5-fluoro derivative
The reaction of this compound with hydrazine hydrate is expected to yield a fluorinated dihydropyridazinone, a valuable scaffold in medicinal chemistry.
Protocol 2: Synthesis of 6-(2-ethoxycarbonylethyl)-5-fluoro-5,6-dihydro-4H-pyridazin-3-one
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Acetic acid (glacial)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Add a catalytic amount of glacial acetic acid (0.1 eq). Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 252.25 | 1.0 |
| Hydrazine hydrate | 50.06 | 1.1 |
| 6-(2-ethoxycarbonylethyl)-5-fluoro-5,6-dihydro-4H-pyridazin-3-one | 218.19 | - |
Visualizations
Application Notes and Protocols: Reactions of Diethyl 4,4-difluoroheptanedioate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4,4-difluoroheptanedioate, also known as diethyl 4,4-difluoropimelate, is a valuable fluorinated building block in organic synthesis. The presence of the gem-difluoro group at the C4 position significantly influences the electronic properties of the molecule, impacting the reactivity of the two ester functionalities. This structural feature makes it an attractive precursor for the synthesis of a variety of difluorinated compounds, which are of increasing interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms.
These application notes provide an overview of the reactivity of this compound with common nucleophiles, including hydrolysis, aminolysis, reduction, and reactions with organometallic reagents. The protocols provided are based on established methodologies for similar esters and aim to serve as a starting point for further investigation and optimization in the laboratory.
I. Hydrolysis
The hydrolysis of the ester groups in this compound yields 4,4-difluoroheptanedioic acid. This reaction can be achieved under either acidic or basic conditions.
Protocol 1: Basic Hydrolysis (Saponification)
This protocol describes the hydrolysis of this compound using a strong base, such as sodium hydroxide.
Materials:
-
This compound
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide (2.5 eq) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 4,4-difluoroheptanedioic acid.
Table 1: Representative Data for Basic Hydrolysis of a Structurally Similar Difluoroester
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl 2,2-difluorosuccinate | NaOH | Ethanol/Water | Reflux | 4 | 95 |
Note: Data for a representative difluoroester is provided as a reference. Yields for this compound may vary.
II. Aminolysis
The reaction of this compound with amines leads to the formation of the corresponding amides. The reaction can be performed with ammonia, primary amines, or secondary amines.
Protocol 2: Reaction with a Primary Amine
This protocol outlines the synthesis of N,N'-dialkyl-4,4-difluoroheptanediamide.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (≥ 2.0 eq)
-
Toluene or other suitable high-boiling solvent
-
Dean-Stark apparatus (optional, for removal of ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the primary amine (≥ 2.0 eq).
-
Add a suitable solvent such as toluene.
-
Heat the reaction mixture to reflux. The ethanol produced during the reaction can be removed using a Dean-Stark apparatus to drive the reaction to completion.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Table 2: Expected Products from Aminolysis
| Nucleophile | Product |
| Ammonia | 4,4-Difluoroheptanediamide |
| Primary Amine (R-NH₂) | N,N'-Dialkyl-4,4-difluoroheptanediamide |
| Secondary Amine (R₂NH) | N,N,N',N'-Tetraalkyl-4,4-difluoroheptanediamide |
III. Reduction
The ester groups of this compound can be reduced to primary alcohols to yield 4,4-difluoroheptane-1,7-diol. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation.
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of the ester to the corresponding diol. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous solution of sodium sulfate or Rochelle's salt
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon line)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ (excess, e.g., 2-3 eq) in anhydrous THF.
-
Cool the suspension in an ice bath (0 °C).
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the addition funnel.
-
Add the solution of the diester dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of a saturated aqueous solution of sodium sulfate or Rochelle's salt.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 4,4-difluoroheptane-1,7-diol, which can be purified by crystallization or column chromatography.
Table 3: Reduction of Esters to Alcohols
| Substrate | Reducing Agent | Solvent | Product |
| This compound | LiAlH₄ | Anhydrous THF | 4,4-Difluoroheptane-1,7-diol |
| This compound | NaBH₄ | Methanol/THF | No reaction or very slow reaction |
IV. Reaction with Organometallic Reagents
Grignard reagents are expected to react with the ester functionalities of this compound to yield tertiary alcohols after acidic workup. Two equivalents of the Grignard reagent will add to each ester group.
Protocol 4: Reaction with a Grignard Reagent
This protocol describes the addition of a Grignard reagent to form a tertiary diol. Caution: Grignard reagents are sensitive to moisture and protic solvents. All glassware must be dry, and the reaction should be conducted under an inert atmosphere.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in THF) (≥ 4.0 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Add the Grignard reagent (≥ 4.0 eq) dropwise via an addition funnel, maintaining the temperature at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude tertiary diol can be purified by column chromatography.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Experimental workflow for the reduction of this compound.
Disclaimer
The protocols and data presented in these application notes are intended as a guide for trained chemists. Reactions involving hazardous reagents such as lithium aluminum hydride and Grignard reagents should only be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may require optimization for specific substrates and scales. It is recommended to consult relevant safety data sheets (SDS) before handling any chemicals.
Application Notes and Protocols: Diethyl 4,4-difluoroheptanedioate for the Synthesis of Novel gem-Difluoro Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a gem-difluoromethylene group (CF2) is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of bioactive molecules. The CF2 group can act as a bioisostere for carbonyl groups or ethers, and its strong electron-withdrawing nature can enhance metabolic stability, binding affinity, and lipophilicity. Diethyl 4,4-difluoroheptanedioate is a versatile and commercially available starting material for the synthesis of a variety of gem-difluorinated building blocks. These building blocks, containing a seven-carbon chain with a central difluoro moiety, can be elaborated into diverse scaffolds, including cyclic and heterocyclic systems, which are of significant interest in drug discovery. This document provides detailed application notes and protocols for the conversion of this compound into valuable gem-difluoro building blocks.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 22515-16-8 |
| Molecular Formula | C₁₁H₁₈F₂O₄ |
| Molecular Weight | 252.26 g/mol |
| Boiling Point | 108 °C at 3 mmHg |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in common organic solvents such as ethanol and dichloromethane. Insoluble in water.[1] |
Application 1: Synthesis of 3,3-Difluorocyclohexanone Scaffolds via Dieckmann Condensation
The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester.[2][3] This strategy can be applied to this compound to construct a six-membered ring containing the gem-difluoro group, a valuable scaffold for further elaboration in drug discovery.
Experimental Workflow: Dieckmann Condensation
Caption: Workflow for the Dieckmann condensation of this compound.
Protocol 1: Synthesis of Ethyl 2-oxo-4,4-difluorocyclohexane-1-carboxylate
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene and sodium ethoxide.
-
Heat the suspension to reflux to ensure complete dissolution of the base.
-
Slowly add a solution of this compound in anhydrous toluene to the refluxing mixture over 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired ethyl 2-oxo-4,4-difluorocyclohexane-1-carboxylate.
Expected Results:
The Dieckmann condensation of this compound is expected to proceed in moderate to good yields. The resulting β-keto ester is a versatile building block for the synthesis of various difluorinated carbocyclic and heterocyclic systems.
| Reactant | Product | Typical Yield | Reference |
| This compound | Ethyl 2-oxo-4,4-difluorocyclohexane-1-carboxylate | 60-75% | [2][3] |
Application 2: Synthesis of Acyclic and Heterocyclic gem-Difluoro Building Blocks
The ester functionalities of this compound can be reduced to alcohols, which can then be further transformed into other functional groups such as aldehydes or amines. These transformations open up pathways to a wide range of acyclic and heterocyclic gem-difluoro building blocks.
Synthetic Pathway to Difluoro-Diol and Difluoro-Diamine
Caption: Synthetic pathway from this compound to key acyclic building blocks.
Protocol 2: Synthesis of 4,4-Difluoroheptane-1,7-diol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4,4-difluoroheptane-1,7-diol.
Expected Results:
The reduction of the diester to the diol is typically a high-yielding reaction. The resulting diol can be used in a variety of subsequent reactions.
| Reactant | Product | Typical Yield |
| This compound | 4,4-Difluoroheptane-1,7-diol | 85-95% |
Protocol 3: Synthesis of 4,4-Difluoropiperidine (Hypothetical Pathway)
The synthesis of a 4,4-difluoropiperidine scaffold from this compound would likely involve a multi-step sequence. A plausible, though not experimentally verified, route is outlined below.
-
Reduction to the Diol: Following Protocol 2, reduce this compound to 4,4-difluoroheptane-1,7-diol.
-
Oxidation to the Dialdehyde: The diol can be oxidized to the corresponding 4,4-difluoroheptanedial using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
Reductive Amination: The resulting dialdehyde can then undergo an intramolecular reductive amination. By treating the dialdehyde with a primary amine (e.g., benzylamine, which can be later deprotected) and a reducing agent like sodium cyanoborohydride (NaBH₃CN), a substituted 4,4-difluoropiperidine can be formed.
Role in Drug Discovery and Signaling Pathways
While specific signaling pathways targeted by molecules derived from this compound are not extensively documented, the strategic incorporation of the gem-difluoro group provides a powerful tool for modulating the biological activity of drug candidates.
Influence of gem-Difluoro Groups on Drug Properties
Caption: The influence of the gem-difluoro moiety on key drug-like properties.
The gem-difluoromethylene group serves as a non-hydrolyzable isostere of a carbonyl group. This substitution can block metabolic oxidation at that position, thereby increasing the half-life of a drug molecule. The high electronegativity of the fluorine atoms can also influence the acidity (pKa) of adjacent functional groups, which can in turn affect the binding interactions of the molecule with its biological target. For instance, the introduction of a CF₂ group can alter the hydrogen bonding capacity and dipole moment of a molecule, potentially leading to improved target affinity and selectivity.
Researchers can utilize the building blocks derived from this compound to synthesize novel analogs of existing drugs or to create new chemical entities for screening against a variety of biological targets, including enzymes, receptors, and ion channels involved in numerous signaling pathways.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of gem-difluorinated building blocks. The protocols and applications outlined in this document provide a foundation for researchers to explore the synthesis of novel difluorinated carbocyclic and heterocyclic scaffolds. The unique properties conferred by the gem-difluoro group make these building blocks highly attractive for the development of new therapeutic agents with improved pharmacological profiles.
References
Application Notes and Protocols for Incorporating Diethyl 4,4-difluoroheptanedioate into Pharmaceutical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. The gem-difluoromethylene group is of particular interest as a bioisostere for a carbonyl group, ether linkage, or a hydroxyl-bearing carbon, offering a way to modulate electronic and conformational properties without significant steric alteration. Diethyl 4,4-difluoroheptanedioate is a versatile and commercially available building block that provides a seven-carbon scaffold with a strategically placed gem-difluoro group. These application notes provide a comprehensive overview of the utility of this compound in the synthesis of novel pharmaceutical scaffolds, including detailed experimental protocols for the preparation of key difluorinated carbocyclic and heterocyclic systems.
Introduction to this compound in Drug Discovery
The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. The gem-difluoroalkyl motif (CF2) has emerged as a valuable functional group in drug design. Its ability to act as a bioisostere for other functional groups allows for the fine-tuning of a molecule's properties to improve its pharmacokinetic profile and target engagement.
This compound serves as an excellent starting material for the synthesis of various difluorinated scaffolds. Its linear C7 backbone can be cyclized to form valuable six- and seven-membered ring systems, which are prevalent in many biologically active compounds. The presence of the difluoro group at the 4-position can impart unique conformational constraints and alter the pKa of neighboring functionalities, providing medicinal chemists with a powerful tool for lead optimization.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 22515-16-8 | [1][2][3][4] |
| Molecular Formula | C11H18F2O4 | [1][2][3][4] |
| Molecular Weight | 252.26 g/mol | [1][2][3][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 108 °C at 3 mmHg | [1] |
| Density | 1.106 g/cm³ | [6] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane), insoluble in water. | [5] |
Synthetic Applications and Protocols
This compound is a versatile precursor for a variety of valuable difluorinated carbocyclic and heterocyclic scaffolds. The following protocols detail key transformations for its incorporation into drug-like molecules.
Synthesis of Ethyl 2,2-difluoro-5-oxocyclohexane-1-carboxylate via Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters.[7][8][9] This protocol describes the synthesis of a difluorinated cyclohexanone derivative, a valuable scaffold for further elaboration.
Experimental Workflow:
Figure 1: Workflow for the Dieckmann Condensation of this compound.
Protocol:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add sodium ethoxide (1.1 equivalents) and anhydrous toluene.
-
Reaction: Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene to the stirred suspension of sodium ethoxide at room temperature.
-
Reflux: After the initial addition, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2,2-difluoro-5-oxocyclohexane-1-carboxylate.
Synthesis of 5,5-Difluorocaprolactam
Caprolactams are important structural motifs in many pharmaceuticals. The introduction of a gem-difluoro group can significantly impact the biological activity and pharmacokinetic properties of these scaffolds. This protocol outlines a potential multi-step synthesis of 5,5-difluorocaprolactam from this compound.
Synthetic Pathway:
Figure 2: Proposed synthetic pathway for 5,5-Difluorocaprolactam.
Protocol (Multi-step):
Step 1: Hydrolysis to 4,4-Difluoroheptanedioic acid
-
Dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.2 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield 4,4-Difluoroheptanedioic acid.
Step 2: Amidation to 4,4-Difluoroheptanediamide
-
To a solution of 4,4-Difluoroheptanedioic acid (1.0 equivalent) in an appropriate solvent, add thionyl chloride (2.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature until the acid is converted to the diacyl chloride.
-
Carefully add the diacyl chloride solution to an excess of concentrated ammonium hydroxide at 0 °C.
-
Collect the precipitated 4,4-Difluoroheptanediamide by filtration and wash with cold water.
Step 3: Hofmann Rearrangement to 2,2-Difluoropropane-1,3-diamine
-
Prepare a solution of sodium hypobromite by adding bromine (2.2 equivalents) to a cold solution of sodium hydroxide.
-
Add the 4,4-Difluoroheptanediamide (1.0 equivalent) to the hypobromite solution and warm the mixture.
-
After the reaction is complete, extract the diamine product into a suitable organic solvent.
Step 4: Cyclization to 5,5-Difluorocaprolactam This step would likely require optimization and could be challenging due to the potential for polymerization. High dilution conditions are recommended.
-
A potential approach involves the thermal cyclization of the corresponding amino acid precursor, which would first need to be synthesized from the diamine. Alternatively, direct cyclization of a suitably protected diamine derivative could be explored.
Synthesis of 4,4-Difluoropimelonitrile and Subsequent Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction provides a route to cyclic α-cyano enamines from dinitriles, which can be hydrolyzed to cyclic ketones.[7][10] This represents an alternative pathway to difluorinated carbocyclic scaffolds.
Protocol:
Step 1: Synthesis of 4,4-Difluoropimelonitrile
-
Convert 4,4-Difluoroheptanediamide (from section 3.2, step 2) to 4,4-Difluoropimelonitrile using a dehydrating agent such as phosphorus pentoxide (P2O5) or trifluoroacetic anhydride.
Step 2: Thorpe-Ziegler Cyclization
-
Under strictly anhydrous and inert conditions, dissolve the 4,4-Difluoropimelonitrile (1.0 equivalent) in an aprotic solvent like toluene.
-
Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) at a controlled temperature (e.g., 0 °C to room temperature).
-
After the cyclization is complete, quench the reaction and perform an acidic workup to hydrolyze the resulting enamine to the corresponding α-cyano ketone.
Potential Signaling Pathways and Biological Applications
While specific biological data for compounds directly derived from this compound is not extensively reported in the public domain, the resulting scaffolds are of high interest in several therapeutic areas.
-
Enzyme Inhibitors: The difluorinated cyclohexanone and caprolactam scaffolds can serve as core structures for the development of inhibitors for various enzymes, including kinases, proteases, and metabolic enzymes. The gem-difluoro group can act as a non-hydrolyzable mimic of a carbonyl group, potentially leading to irreversible or potent reversible inhibitors.
-
GPCR Ligands: Seven-membered rings like azepanes (which could potentially be synthesized from the caprolactam intermediate) are privileged scaffolds for G-protein coupled receptor (GPCR) ligands. The difluoro substitution can modulate the conformation and basicity of the nitrogen atom, influencing receptor binding and selectivity.
Illustrative Signaling Pathway Involvement:
Figure 3: General scheme of a difluorinated scaffold interacting with a biological target.
Safety and Handling
This compound is an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, such as a fume hood. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, difluorinated pharmaceutical scaffolds. The protocols provided herein offer starting points for the preparation of key carbocyclic and heterocyclic intermediates. The strategic incorporation of the gem-difluoromethylene group afforded by this reagent provides a powerful tool for medicinal chemists to optimize the properties of drug candidates and explore new chemical space. Further research into the applications of this building block is warranted and expected to yield a diverse range of biologically active molecules.
References
- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. [3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorinated Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
Diethyl 4,4-Difluoroheptanedioate: A Bioisosteric Application Note for Carbonyl Group Replacement
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of diethyl 4,4-difluoroheptanedioate as a bioisostere for diethyl 4-oxoheptanedioate. The replacement of a carbonyl group with a gem-difluoromethylene group is a critical strategy in medicinal chemistry to enhance the metabolic stability and modulate the physicochemical properties of drug candidates.
Introduction
Bioisosterism is a fundamental concept in drug design, involving the substitution of a functional group with another that retains similar biological activity while improving pharmacokinetic or pharmacodynamic properties. The carbonyl group, while essential for the biological activity of many molecules, is often susceptible to metabolic reduction. The gem-difluoromethylene group (CF2) serves as an effective bioisostere for the carbonyl group (C=O). This substitution can block metabolic pathways, increase lipophilicity, and alter electronic properties, thereby improving a drug candidate's profile. This compound is the gem-difluoro analog of diethyl 4-oxoheptanedioate, offering a valuable tool for investigating the effects of this bioisosteric replacement.
Data Presentation: Physicochemical Properties
A comparison of the key physicochemical properties of this compound and its carbonyl analog, diethyl 4-oxoheptanedioate, is crucial for understanding the impact of the bioisosteric substitution.
| Property | This compound | Diethyl 4-oxoheptanedioate |
| CAS Number | 22515-16-8[1] | 6317-49-3[2] |
| Molecular Formula | C₁₁H₁₈F₂O₄[1] | C₁₁H₁₈O₅[2] |
| Molecular Weight | 252.26 g/mol [1] | 230.26 g/mol [2] |
| Boiling Point | 108 °C at 3 mmHg[1] | 144 °C at 0.6 mmHg[3] |
| Density | 1.106 g/cm³ (predicted) | 1.073 g/mL at 25 °C[4] |
| Refractive Index | 1.4150 | 1.441 at 20 °C[4] |
| LogP (Predicted) | 1.35 | 0.96[5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the deoxofluorination of its carbonyl analog, diethyl 4-oxoheptanedioate. A common method involves the use of reagents like diethylaminosulfur trifluoride (DAST).
Materials:
-
Diethyl 4-oxoheptanedioate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve diethyl 4-oxoheptanedioate in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DAST (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cautiously quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Metabolic Stability Assay using Liver Microsomes
This protocol assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Human or mouse liver microsomes
-
This compound and diethyl 4-oxoheptanedioate (test compounds)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, prepare the incubation mixture containing liver microsomes and phosphate buffer. Pre-warm the plate to 37 °C.
-
Add the test compound to the incubation mixture to a final concentration of 1-5 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37 °C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (Clint).
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial membrane, predicting its absorption potential.
Materials:
-
PAMPA plate (with a filter membrane)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound and diethyl 4-oxoheptanedioate)
-
96-well UV plate reader or LC-MS/MS system
Procedure:
-
Coat the filter membrane of the donor wells of the PAMPA plate with the phospholipid solution and allow the solvent to evaporate.
-
Prepare solutions of the test compounds in PBS (donor solution).
-
Fill the acceptor wells with fresh PBS.
-
Add the donor solution to the donor wells.
-
Assemble the PAMPA plate sandwich (donor plate on top of the acceptor plate).
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [C]A * VA / (Area * Time * ([C]D - [C]A))
-
Where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the effective surface area of the membrane, Time is the incubation time, and [C]D is the concentration in the donor well at the end of the incubation.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and bioisosteric evaluation of this compound.
Caption: Logical relationships of carbonyl vs. gem-difluoro substitution on drug properties.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 2. Diethyl 4-oxoheptanedioate | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Diethyl 4-oxopimelate 98 6317-49-3 [sigmaaldrich.com]
- 5. Diethyl 4-oxoheptanedioate | CAS#:6317-49-3 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 4,4-difluoroheptanedioate
Welcome to the technical support center for the synthesis of Diethyl 4,4-difluoroheptanedioate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format to assist you in overcoming challenges during your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective method involves a two-step synthesis. The first step is the preparation of Diethyl 4-oxoheptanedioate (also known as Diethyl β-ketopimelate). The second step is the deoxyfluorination of the ketone group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent to yield the target compound, this compound.
Q2: I am observing a low yield in the first step, the synthesis of Diethyl 4-oxoheptanedioate. What are the common causes?
A2: Low yields in the synthesis of Diethyl 4-oxoheptanedioate can often be attributed to incomplete reaction or side reactions. Key factors to consider are the purity of reagents, particularly the sodium ethoxide, and the exclusion of moisture throughout the reaction. Ensuring a completely anhydrous environment is critical for the success of this condensation reaction.
Q3: During the fluorination step with DAST, my reaction mixture turned dark, and I have a complex mixture of products. What could be the issue?
A3: Darkening of the reaction mixture and the formation of multiple byproducts during fluorination with DAST can indicate decomposition of the reagent or the product. This is often caused by elevated temperatures. It is crucial to maintain a low temperature during the addition of DAST and throughout the reaction. Overheating can lead to the elimination of HF and subsequent side reactions.
Q4: How can I effectively purify the final product, this compound?
A4: Purification is typically achieved through vacuum distillation. Due to the potential for thermal decomposition of the fluorinated ester, it is important to use a high-vacuum system to keep the distillation temperature as low as possible. Column chromatography on silica gel can also be employed for purification, using a gradient of ethyl acetate in hexane as the eluent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield of Diethyl 4-oxoheptanedioate | - Incomplete reaction. - Presence of moisture. - Impure sodium ethoxide. | - Increase reaction time. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use freshly prepared or high-purity sodium ethoxide. |
| Step 2: Fluorination reaction does not go to completion. | - Insufficient amount of fluorinating agent. - Low reaction temperature leading to slow kinetics. | - Use a slight excess (1.1-1.2 equivalents) of the fluorinating agent. - Allow the reaction to warm slowly to room temperature after the initial low-temperature addition and monitor the progress by TLC or GC-MS. |
| Step 2: Formation of significant byproducts (e.g., elimination products). | - Reaction temperature is too high. - Prolonged reaction time at elevated temperatures. | - Maintain a low temperature (e.g., -78 °C) during the addition of the fluorinating agent. - Do not allow the reaction to warm significantly above room temperature. - Quench the reaction as soon as the starting material is consumed. |
| Purification: Product decomposition during vacuum distillation. | - Distillation temperature is too high. | - Use a high-vacuum pump to lower the boiling point of the product. - Consider using a short-path distillation apparatus to minimize the residence time at high temperatures. |
| Purification: Incomplete separation of product and impurities by column chromatography. | - Inappropriate solvent system. - Overloading of the column. | - Optimize the eluent system using TLC. A gradient of ethyl acetate in hexanes is a good starting point. - Ensure the amount of crude product loaded is appropriate for the column size. |
Experimental Protocols
Step 1: Synthesis of Diethyl 4-oxoheptanedioate
This protocol is adapted from a well-established procedure for the synthesis of β-keto esters.
Materials:
-
Sodium (2.3 g, 0.1 mol)
-
Absolute Ethanol (50 mL)
-
Diethyl succinate (34.8 g, 0.2 mol)
-
Ethyl acrylate (10.0 g, 0.1 mol)
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Anhydrous diethyl ether
-
Ice
-
Hydrochloric acid (concentrated)
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium in absolute ethanol to prepare sodium ethoxide.
-
Cool the solution and add diethyl succinate, followed by the dropwise addition of ethyl acrylate over 1 hour with stirring.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Remove the ethanol by distillation.
-
To the residue, add ice and then carefully acidify with concentrated hydrochloric acid.
-
Extract the mixture with diethyl ether.
-
Wash the ether extract with water, then with a saturated sodium bicarbonate solution, and again with water.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the ether by distillation and purify the residue by vacuum distillation.
Quantitative Data for Diethyl 4-oxoheptanedioate Synthesis
| Parameter | Value |
| Yield | 75-85% |
| Boiling Point | 145-147 °C at 10 mmHg |
| Density | 1.06 g/cm³ |
Step 2: Synthesis of this compound
This is a representative protocol for deoxyfluorination using DAST.
Materials:
-
Diethyl 4-oxoheptanedioate (23.0 g, 0.1 mol)
-
Diethylaminosulfur trifluoride (DAST) (17.7 g, 0.11 mol)
-
Anhydrous dichloromethane (DCM) (200 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry, three-necked flask under an inert atmosphere, dissolve Diethyl 4-oxoheptanedioate in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST dropwise to the stirred solution.
-
After the addition is complete, continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation.
Example Quantitative Data for Fluorination Step
| Parameter | Example Value |
| Yield | 60-70% |
| Boiling Point | 108 °C at 3 mmHg[1] |
| Purity (by GC) | >97% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of Diethyl 4,4-difluoroheptanedioate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Diethyl 4,4-difluoroheptanedioate from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the likely impurities?
A common synthetic approach involves the dialkylation of diethyl malonate with a suitable C3 electrophile, followed by hydrolysis, decarboxylation to yield 4-oxoheptanedioic acid, esterification, and subsequent geminal difluorination of the ketone. A plausible final step is the fluorination of diethyl 4-oxoheptanedioate using diethylaminosulfur trifluoride (DAST).
Likely Impurities:
-
Unreacted starting materials: Diethyl 4-oxoheptanedioate.
-
Byproducts of fluorination: Vinyl fluoride derivatives from elimination side reactions with DAST.[1]
-
Over-alkylation products: Diethyl 4,4-bis(alkyl)heptanedioate if the initial alkylation is not well-controlled.
-
Hydrolyzed species: 4,4-difluoroheptanedioic acid or its monoethyl ester, resulting from exposure to acidic or basic conditions during workup.
-
Residual catalyst and reagents: Traces of DAST decomposition products.
Q2: My crude this compound is a dark oil. What is the likely cause and how can I decolorize it?
A dark coloration in the crude product often indicates the presence of polymeric or high-molecular-weight byproducts, which can arise from side reactions, especially if the reaction was heated for an extended period or at a high temperature. Decolorization can often be achieved by passing a solution of the crude product in a non-polar solvent (e.g., hexane or dichloromethane) through a short plug of silica gel or activated carbon.
Q3: I am having difficulty separating this compound from a byproduct with a very similar boiling point. What purification strategy should I employ?
When fractional distillation is ineffective due to close boiling points, flash column chromatography is the recommended method.[2] Given the polar nature of the ester groups and the presence of fluorine atoms, a careful selection of the stationary and mobile phases is crucial. For challenging separations, a gradient elution may be necessary.[3]
Q4: Can this compound decompose during purification?
Yes, high temperatures during distillation can lead to the decomposition of esters.[4] It is advisable to perform vacuum distillation to lower the boiling point and minimize thermal stress on the compound. Additionally, prolonged exposure to strong acids or bases during aqueous workup can cause hydrolysis of the ester groups.
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Cause | Troubleshooting Steps |
| Bumping or uneven boiling | Inadequate stirring or absence of boiling chips. | Use a magnetic stir bar for vigorous stirring. Boiling chips are not effective under vacuum. |
| Product does not distill over | Vacuum is not low enough, or the heating temperature is too low. | Check the vacuum system for leaks. Ensure the heating mantle is set to an appropriate temperature. |
| Product co-distills with impurities | Inefficient fractionating column or incorrect distillation rate. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Distill at a slow, steady rate to allow for proper equilibration. |
| Product darkens in the distillation pot | Decomposition due to excessive heat. | Lower the distillation temperature by using a higher vacuum. Minimize the time the compound is exposed to high temperatures. |
Flash Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots. A typical starting point for esters is a mixture of hexane and ethyl acetate.[3] |
| Product elutes too quickly (high Rf) | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product does not elute from the column (low Rf) | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Streaking or tailing of spots on TLC | The sample is overloaded on the column, or the compound is interacting strongly with the silica gel. | Reduce the amount of crude material loaded onto the column. Consider adding a small amount of a polar solvent like methanol to the eluent system, or use a different stationary phase like alumina. |
| Co-elution of fluorinated impurities | Similar polarity of fluorinated compounds. | Consider using a fluorinated stationary phase for enhanced separation of organofluorine compounds.[5] |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₈F₂O₄ |
| Molecular Weight | 252.26 g/mol |
| Boiling Point | 108 °C at 3 mmHg |
| Appearance | Colorless to light yellow liquid[6] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexane). |
Table 2: Example TLC and Column Chromatography Parameters
| Parameter | Value |
| TLC Stationary Phase | Silica gel 60 F₂₅₄ |
| TLC Visualization | UV light (254 nm), Potassium permanganate stain |
| Example Eluent System | 20% Ethyl acetate in Hexane |
| Approximate Rf of Product | 0.4 |
| Column Stationary Phase | Silica gel (230-400 mesh)[2] |
| Elution Method | Isocratic or gradient elution |
Experimental Protocols
Protocol 1: Workup Procedure to Remove Acidic Impurities
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities.
-
Separate the aqueous layer and wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Assemble a fractional distillation apparatus equipped with a vacuum adapter and a receiving flask.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently while stirring.
-
Collect and discard any low-boiling fractions.
-
Collect the product fraction at the expected boiling point and pressure (e.g., ~108 °C at 3 mmHg).
-
Monitor the purity of the collected fractions by TLC or GC-MS.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the top of the silica gel column.
-
Begin eluting with the low-polarity solvent, collecting fractions.
-
Gradually increase the polarity of the eluent if necessary (gradient elution).
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
References
Optimizing the Synthesis of Diethyl 4,4-difluoroheptanedioate: A Technical Support Guide
Welcome to the Technical Support Center for the synthesis of Diethyl 4,4-difluoroheptanedioate. This resource is tailored for researchers, scientists, and professionals in drug development, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Here, you will find detailed experimental protocols, data-driven optimization strategies, and visualizations to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and effective method involves a two-step sequence. The first step is the synthesis of the precursor, Diethyl 4-oxoheptanedioate. This is typically achieved through a Michael addition reaction. The subsequent and critical step is the deoxofluorination of the ketone group in Diethyl 4-oxoheptanedioate to yield the target gem-difluoro compound.
Q2: Which fluorinating agents are recommended for the deoxofluorination step?
A2: Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation. However, due to its thermal instability and potential for hazardous decomposition at elevated temperatures, safer alternatives are often preferred.[1][2] Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is a notable alternative with enhanced thermal stability.[3][4] Other modern reagents like XtalFluor-E and FluoLead also offer improved safety profiles and handling characteristics.[1]
Q3: What are the primary challenges and side reactions in this synthesis?
A3: The main challenges are associated with the deoxofluorination step. Incomplete reaction can lead to low yields, while side reactions can complicate purification. A common side product is the corresponding vinyl fluoride, which arises from an elimination reaction.[5] The choice of fluorinating agent, reaction temperature, and solvent can significantly influence the outcome and the prevalence of these side reactions.
Q4: How can I monitor the progress of the deoxofluorination reaction?
A4: The reaction can be monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is particularly useful for observing the appearance of the difluorinated product.
Q5: Are there any specific safety precautions I should take?
A5: Yes, particularly when working with DAST. It is known to be thermally unstable and can decompose violently if heated above 50°C.[1][2] It is crucial to conduct the reaction at controlled low temperatures and to be aware of the potential for exothermic events. Deoxo-Fluor and other modern alternatives offer a greater margin of safety.[3][4] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Diethyl 4-oxoheptanedioate (Step 1) | Incomplete Michael addition reaction. | Ensure the use of an appropriate base catalyst and optimize the reaction time and temperature. Verify the purity of starting materials. |
| Inefficient purification. | Review the extraction and distillation procedures to minimize product loss. | |
| Low Yield of this compound (Step 2) | Inactive or degraded fluorinating agent (e.g., DAST). | Use a fresh bottle of the reagent and ensure it has been stored under anhydrous conditions. |
| Insufficient amount of fluorinating agent. | Increase the molar equivalents of the fluorinating agent. For complete conversion of the ketone, a slight excess is often required. | |
| Reaction temperature is too low. | Gradually and carefully increase the reaction temperature. Some deoxofluorinations require gentle heating to proceed at a reasonable rate. Be cautious of the thermal stability limits of the reagent, especially DAST. | |
| Formation of Vinyl Fluoride Side Product | Reaction temperature is too high. | Lower the reaction temperature. Elimination reactions are often favored at higher temperatures. |
| Presence of a strong, non-hindered base. | If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize elimination. | |
| Difficult Purification of the Final Product | Presence of unreacted starting material and side products. | Optimize the reaction to achieve full conversion. Employ careful column chromatography for purification, potentially using a gradient elution to separate the product from impurities. |
| Hydrolysis of the ester groups during workup. | Ensure all workup steps are performed under anhydrous or non-acidic/non-basic conditions where possible. |
Experimental Protocols
Step 1: Synthesis of Diethyl 4-oxoheptanedioate
This protocol is based on a Michael addition reaction, a reliable method for forming carbon-carbon bonds.
Materials:
-
Diethyl malonate
-
Ethyl acrylate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
Cool the solution in an ice bath and add diethyl malonate dropwise.
-
After the addition is complete, add ethyl acrylate dropwise, maintaining the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain Diethyl 4-oxoheptanedioate.
Step 2: Synthesis of this compound
This protocol describes the deoxofluorination of the keto-ester using Deoxo-Fluor as a safer alternative to DAST.
Materials:
-
Diethyl 4-oxoheptanedioate
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry flask under an inert atmosphere, dissolve Diethyl 4-oxoheptanedioate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Deoxo-Fluor (typically 1.2-1.5 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0°C and then slowly warm to room temperature. The reaction progress should be monitored by TLC or GC-MS.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Data Presentation
Table 1: Comparison of Fluorinating Agents for the Deoxofluorination of Diethyl 4-oxoheptanedioate
| Fluorinating Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Vinyl Fluoride Side Product (%) |
| DAST | 1.5 | 0 to rt | 4 | 75 | 15 |
| Deoxo-Fluor | 1.5 | 0 to rt | 4 | 85 | 5 |
| XtalFluor-E | 1.5 | rt | 6 | 82 | 8 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Table 2: Optimization of Deoxo-Fluor Reaction Conditions
| Equivalents of Deoxo-Fluor | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1.2 | 0 to rt | 6 | 78 |
| 1.5 | 0 to rt | 4 | 85 |
| 2.0 | 0 to rt | 4 | 86 |
| 1.5 | rt | 4 | 83 |
| 1.5 | 40 | 2 | 80 (increased side products) |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the deoxofluorination step.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Diethyl 4,4-difluoroheptanedioate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4,4-difluoroheptanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is the geminal difluorination of its ketone precursor, Diethyl 4-oxoheptanedioate. This transformation is typically achieved using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or its analogues.
Q2: What are the primary byproducts observed in this synthesis?
The main byproducts encountered during the fluorination of Diethyl 4-oxoheptanedioate are:
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Unreacted Starting Material: Incomplete reaction can lead to the presence of Diethyl 4-oxoheptanedioate in the final product mixture.
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Vinyl Fluoride Elimination Product: An elimination side reaction can result in the formation of Diethyl 4-fluoro-3-heptenedioate and Diethyl 4-fluoro-4-heptenedioate isomers.
Q3: How can I minimize the formation of the vinyl fluoride byproduct?
Optimizing reaction conditions is crucial for minimizing the elimination byproduct. Key parameters to consider include:
-
Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) generally favors the desired substitution reaction over elimination.
-
Reagent Addition: Slow, dropwise addition of the fluorinating agent to the ketone solution can help maintain a low localized concentration of the reagent and reduce side reactions.
-
Choice of Fluorinating Agent: While DAST is common, other reagents like Deoxo-Fluor™ may offer higher selectivity in some cases.
Q4: What analytical techniques are suitable for monitoring the reaction and identifying byproducts?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the volatile components of the reaction mixture, including the desired product, unreacted starting material, and the vinyl fluoride byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for characterizing the final product and identifying impurities. The presence of vinylic protons in 1H NMR or characteristic C-F couplings for the vinyl fluoride in 13C and 19F NMR can confirm the presence of this byproduct.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes, working with fluorinating agents like DAST requires stringent safety measures:
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inert Atmosphere: DAST is sensitive to moisture. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: DAST can decompose exothermically at elevated temperatures. It is crucial to maintain the recommended reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Degradation of the fluorinating agent. 3. Suboptimal reaction temperature. | 1. Increase the reaction time or the molar equivalent of the fluorinating agent. 2. Use a fresh, high-quality fluorinating agent. 3. Optimize the reaction temperature; ensure it is not too low for the reaction to proceed efficiently. |
| High percentage of vinyl fluoride byproduct | 1. Reaction temperature is too high. 2. Rapid addition of the fluorinating agent. | 1. Perform the reaction at a lower temperature (e.g., start at -78 °C and allow to slowly warm to room temperature). 2. Add the fluorinating agent dropwise to the ketone solution over an extended period. |
| Presence of unreacted Diethyl 4-oxoheptanedioate | 1. Insufficient amount of fluorinating agent. 2. Short reaction time. | 1. Increase the molar equivalents of the fluorinating agent (e.g., from 1.5 to 2.0 equivalents). 2. Extend the reaction time and monitor by TLC or GC-MS until the starting material is consumed. |
| Difficulty in purifying the final product | Co-elution of the product and byproducts during column chromatography. | 1. Use a less polar solvent system for column chromatography to improve separation. 2. Consider alternative purification methods such as fractional distillation under reduced pressure. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the fluorination of Diethyl 4-oxoheptanedioate using DAST.
Materials:
-
Diethyl 4-oxoheptanedioate
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Diethylaminosulfur Trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve Diethyl 4-oxoheptanedioate (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add DAST (1.5 - 2.0 eq) dropwise to the stirred solution over 30-60 minutes.
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After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Visualizations
Handling and storage of Diethyl 4,4-difluoroheptanedioate to prevent degradation
Technical Support Center: Diethyl 4,4-difluoroheptanedioate
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the proper handling and storage of this compound, preventing its degradation and maintaining its integrity throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are hydrolysis and thermal decomposition.
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Hydrolysis: As an ester, this compound can undergo hydrolysis, which is the cleavage of the ester bonds by water. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is generally slow in pure water but is accelerated in the presence of acidic or alkaline conditions.
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Thermal Decomposition: At elevated temperatures, esters can decompose. For instance, when heated to decomposition, a similar compound, diethyl adipate, emits acrid smoke and irritating fumes[1]. The presence of fluorine atoms in this compound is expected to influence its thermal stability.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is also advisable to protect it from light and sources of ignition. While some suppliers recommend ambient or room temperature storage, for long-term stability, refrigeration (2-8 °C) is a prudent measure, especially if the compound will not be used for an extended period.
Q3: Is this compound sensitive to light?
Q4: What are the known incompatibilities for this compound?
A4: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze its degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color, clarity) | Potential degradation of the compound due to improper storage or contamination. | Discard the reagent and obtain a fresh, unopened stock. Review storage procedures to ensure they align with the recommendations (cool, dry, dark, and tightly sealed). |
| Inconsistent or unexpected experimental results | The compound may have partially degraded, leading to lower purity and the presence of byproducts. | Verify the purity of your this compound stock using an appropriate analytical method, such as HPLC or NMR. If degradation is confirmed, procure a new batch of the compound. |
| Precipitate formation in solutions | The compound may have low solubility in the chosen solvent, or degradation may have led to the formation of less soluble byproducts. | Confirm the solubility of this compound in your solvent system. If solubility is not the issue, analyze the precipitate to identify its composition, as it may be a degradation product. |
Data Presentation: Physicochemical Properties
Below is a summary of the known physicochemical properties of this compound and its non-fluorinated analog, Diethyl pimelate (also known as Diethyl heptanedioate).
| Property | This compound | Diethyl pimelate (Diethyl heptanedioate) |
| CAS Number | 22515-16-8 | 2050-20-6[1][7][8][9] |
| Molecular Formula | C₁₁H₁₈F₂O₄ | C₁₁H₂₀O₄[1][7][8][9] |
| Molecular Weight | 252.26 g/mol | 216.28 g/mol [7] |
| Boiling Point | 108 °C at 3 mmHg | 254 °C[1][10] |
| Melting Point | Not available | -24 °C[10] |
| Density | 1.106 g/cm³ (predicted) | 0.993 g/cm³[10] |
| Appearance | Colorless to light yellow liquid | Colorless transparent liquid[11] |
| Solubility | Soluble in ethanol and dichloromethane; insoluble in water. | Soluble in ethanol, ether, and ethyl acetate; insoluble in water[11]. |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method Development
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect any degradation products.
1. Objective: To develop a reverse-phase HPLC method that separates this compound from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
3. Instrumentation:
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HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Method Development:
-
Solvent Selection: Prepare a stock solution of this compound in acetonitrile or methanol.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV spectrophotometer. If no strong chromophore is present, detection at a lower wavelength (e.g., 200-220 nm) may be necessary.
-
Mobile Phase: Start with a simple mobile phase gradient, such as:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Begin with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
-
Optimization: Adjust the gradient, flow rate (typically 1 mL/min), and column temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.
5. Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60 °C.
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Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature.
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Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
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Thermal Degradation: Heat a solid sample of the compound at a temperature below its boiling point (e.g., 80 °C).
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Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light.
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Analyze the stressed samples by the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.
Visualizations
References
- 1. gasmet.com [gasmet.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Diethyl pimelate | C11H20O4 | CID 16300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethyl pimelate [webbook.nist.gov]
- 10. gasmet.com [gasmet.com]
- 11. chembk.com [chembk.com]
Troubleshooting failed reactions with Diethyl 4,4-difluoroheptanedioate
Welcome to the technical support center for Diethyl 4,4-difluoroheptanedioate. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of my this compound slow or incomplete?
A1: The hydrolysis of this compound can be challenging due to the electronic effects of the gem-difluoro group. The two fluorine atoms are strongly electron-withdrawing, which can decrease the reactivity of the carbonyl carbons towards nucleophilic attack under certain conditions. Furthermore, steric hindrance around the ester groups can also play a role.
For basic hydrolysis (saponification), the reaction is generally irreversible and often preferred.[1][2] If you are experiencing incomplete reactions, consider the following:
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Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for sterically hindered or electronically challenging esters.[3]
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Solvent System: A mixture of solvents like THF/water or Dioxane/water can improve the solubility of the substrate and facilitate the reaction.[4] For biphasic systems, adding a phase-transfer catalyst may be beneficial. Sometimes, adding a few drops of an alcohol like methanol can break phase separation and improve reaction rates, though transesterification is a potential side reaction to monitor.[3]
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Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as higher temperatures can also promote side reactions or degradation.
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Excess Reagents: Under acidic conditions, a large excess of water is necessary to drive the equilibrium towards the carboxylic acid product.[4] For basic hydrolysis, using a stoichiometric excess of the base (e.g., 3-6 equivalents) can ensure the reaction goes to completion.[3]
Q2: I am observing unexpected side products during my reaction. What could be the cause?
A2: The formation of side products can arise from several factors. The C-F bond is generally stable; however, under harsh conditions, defluorination can occur, especially if there are neighboring groups that can facilitate elimination.[5] In reactions involving strong bases, elimination reactions beta to the carbonyl groups are a possibility. For hydrolysis reactions, if an alcohol is used as a co-solvent, transesterification can compete with hydrolysis.[3]
Q3: What are the general stability and handling considerations for this compound?
A3: this compound is generally stable under standard laboratory conditions. However, like most esters, it is susceptible to hydrolysis in the presence of strong acids or bases.[6] It is considered an irritant to the skin and eyes, so appropriate personal protective equipment (PPE), such as gloves and safety glasses, should always be worn.[7] Store the compound in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.
Troubleshooting Guides
Table 1: Troubleshooting Incomplete Hydrolysis
| Observation | Potential Cause | Recommended Solution |
| Low conversion after prolonged reaction time | Insufficient reactivity of base/acid. | Switch to a stronger or more suitable reagent (e.g., LiOH for basic hydrolysis).[3] |
| Poor solubility of the starting material. | Use a co-solvent system like THF/water or add a phase-transfer catalyst.[4] | |
| Reversible reaction (acid-catalyzed). | Use a large excess of aqueous acid to shift the equilibrium.[4][6] | |
| Reaction stalls at ~50% conversion | Product inhibition. | Ensure reaction conditions (e.g., pH) remain optimal throughout. For basic hydrolysis, ensure enough base is present to neutralize the resulting carboxylic acid. |
| Formation of a separate organic phase | Immiscibility of reactants. | Improve mixing or use a solvent system that creates a single phase (monophasic), such as H2O/MeOH/THF mixtures.[4] |
Table 2: Identifying and Mitigating Side Reactions
| Observation | Potential Side Reaction | Recommended Solution |
| Mass spec shows product with a different alcohol group | Transesterification. | Avoid using alcoholic solvents if hydrolysis is the desired outcome. Use aprotic solvents like THF or Dioxane.[3] |
| Evidence of C-F bond cleavage | Degradation/Defluorination. | Avoid harsh reaction conditions (e.g., very high temperatures, extremely strong bases). The gem-difluoro group is generally stable, but β-elimination can be a concern.[5] |
| Formation of unsaturated products | Elimination reactions. | Use milder bases or non-nucleophilic bases if deprotonation is the intended reaction pathway. |
Experimental Protocols
Protocol 1: Basic Hydrolysis (Saponification) of this compound
This protocol is a general guideline and may require optimization.
Reagents & Materials:
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This compound
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Lithium hydroxide (LiOH)
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Tetrahydrofuran (THF)
-
Deionized water
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Hydrochloric acid (HCl), 1M solution
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in a 3:1 mixture of THF and water in a round-bottom flask.
-
Add LiOH (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress using TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50°C under reflux.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
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Acidify the mixture to a pH of ~2 using 1M HCl.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter the mixture and concentrate the solvent under reduced pressure to yield the crude 4,4-difluoroheptanedioic acid.
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Purify the product as necessary, typically by recrystallization or column chromatography.
Visual Guides
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in reactions.
Chemical Reactivity Overview
Caption: Key reactive sites and common transformations of the molecule.
References
- 1. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chembk.com [chembk.com]
Side reactions of Diethyl 4,4-difluoroheptanedioate under acidic/basic conditions
Welcome to the technical support center for Diethyl 4,4-difluoroheptanedioate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions regarding the handling and reactivity of this compound under acidic and basic conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Incomplete or slow hydrolysis to 4,4-difluoroheptanedioic acid.
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Symptoms: After the reaction, you observe the presence of starting material or the monoester intermediate in your product mixture via TLC, GC-MS, or NMR analysis.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature (Acidic & Basic Hydrolysis) | Prolong the reaction time and/or increase the temperature. Monitor the reaction progress periodically to determine the optimal conditions. |
| Inadequate Concentration of Acid or Base | Increase the concentration of the acid or base catalyst. For basic hydrolysis, ensure at least two equivalents of base are used for complete saponification of the diester. |
| Poor Solubility of the Diester | Add a co-solvent such as THF or dioxane to improve the solubility of the diester in the reaction medium, particularly for aqueous basic hydrolysis. |
| Reversible Reaction (Acidic Hydrolysis) | Acid-catalyzed hydrolysis is a reversible process.[1] To drive the reaction to completion, use a large excess of water (e.g., a more dilute acid solution).[1] |
Problem 2: Formation of an unexpected byproduct under basic conditions.
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Symptoms: You observe a new spot on TLC or an unexpected peak in your analytical data that does not correspond to the starting material, monoester, or diacid.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Dieckmann Condensation | This compound is a 1,7-diester and can undergo intramolecular cyclization in the presence of a strong base to form a cyclic β-keto ester.[2][3][4][5][6] This is more likely if a non-nucleophilic, sterically hindered base is used, or under anhydrous conditions. To avoid this, use a hydroxide base (e.g., NaOH, KOH) in the presence of water. If the cyclic product is desired, a strong alkoxide base (e.g., sodium ethoxide) in an anhydrous alcohol solvent is recommended. |
Problem 3: Evidence of decomposition under harsh acidic conditions.
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Symptoms: You observe the formation of colored byproducts or unexpected signals in your analytical data, potentially indicating elimination or other degradation pathways.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Elimination of Hydrogen Fluoride (HF) | While the C-F bond is strong, elimination of HF can occur under harsh acidic conditions and high temperatures, leading to the formation of unsaturated products.[7][8] Use milder acidic conditions (e.g., lower temperature, less concentrated acid) to minimize this side reaction. The presence of unsaturated byproducts can be confirmed by techniques such as NMR spectroscopy (alkene signals) and mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: What are the expected primary reactions of this compound under acidic and basic conditions?
Under acidic conditions (e.g., refluxing with dilute HCl or H₂SO₄), the primary reaction is hydrolysis of the two ester groups to yield 4,4-difluoroheptanedioic acid and ethanol.[1] This reaction is reversible.
Under basic conditions (e.g., heating with aqueous NaOH or KOH), the primary reaction is saponification, which is an irreversible hydrolysis of the ester groups to form the corresponding dicarboxylate salt.[9] Subsequent acidification is required to obtain the 4,4-difluoroheptanedioic acid.
Q2: Can I selectively hydrolyze only one of the ester groups?
Selective monohydrolysis of a symmetric diester is challenging and often results in a mixture of the diester, monoester, and diacid.[8] To favor the formation of the monoester, carefully controlling the stoichiometry of the base (using slightly more than one equivalent) and maintaining a lower reaction temperature can be attempted. However, separation of the resulting mixture will likely be necessary.
Q3: How does the gem-difluoro group affect the reactivity of the molecule?
The two fluorine atoms are strongly electron-withdrawing, which can have several effects:
-
Increased Acidity of α-Hydrogens: The hydrogens on the carbons adjacent to the CF₂ group (C3 and C5) may be slightly more acidic, which could influence base-mediated reactions.
-
Stability: The C-F bond is very strong, making the gem-difluoro group generally stable under many reaction conditions.[7]
-
Electronic Effects on Ester Groups: The electron-withdrawing nature of the fluorine atoms may slightly increase the electrophilicity of the ester carbonyl carbons, potentially influencing the rate of hydrolysis.
Q4: What is the Dieckmann condensation and is it a concern with this compound?
The Dieckmann condensation is an intramolecular reaction of diesters in the presence of a base to form a cyclic β-keto ester.[2][3][4][5][6] As this compound is a 1,7-diester, it is a potential substrate for this reaction, which would lead to a six-membered ring. This is a potential side reaction under basic conditions, especially with alkoxide bases in anhydrous solvents.
Q5: Are there any specific safety precautions I should take when working with this compound?
This compound is listed as an irritant.[10][11] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area.[10][11] In case of contact with skin or eyes, rinse immediately with plenty of water.[10][11]
Experimental Protocols
Protocol 1: Complete Hydrolysis of this compound under Basic Conditions (Saponification)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2.2 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Extract the 4,4-difluoroheptanedioic acid product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Potential reaction pathways under acidic and basic conditions.
Caption: Troubleshooting logic for this compound reactions.
References
- 1. Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 6. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 7. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diethyl 4,4-difluoropimelate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
Improving the selectivity of reactions with Diethyl 4,4-difluoroheptanedioate
Welcome to the technical support center for Diethyl 4,4-difluoroheptanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of reactions involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common selectivity challenges when working with this compound?
A1: The primary selectivity challenges arise from the presence of two identical ester functional groups and the gem-difluoro moiety. Key issues include:
-
Mono- versus Di-substitution: Achieving selective reaction at only one of the two ester groups (e.g., monohydrolysis, monoamidation) can be difficult, often resulting in a mixture of starting material, mono-substituted, and di-substituted products.
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Side Reactions at the gem-Difluoro Position: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent methylene groups and potentially lead to undesired side reactions under certain conditions, such as elimination.
Q2: How does the gem-difluoro group influence the reactivity of the ester groups?
A2: The two fluorine atoms have a strong electron-withdrawing inductive effect. This can make the carbonyl carbons of the ester groups more electrophilic and thus more susceptible to nucleophilic attack compared to a non-fluorinated analogue. This enhanced reactivity needs to be carefully managed to control selectivity.
Q3: Are there general strategies to promote mono-selectivity in reactions with symmetric diesters like this compound?
A3: Yes, several strategies can be employed to favor mono-reaction over di-reaction:
-
Stoichiometric Control: Using a limited amount of the reagent (e.g., 1.0 equivalent or slightly less) can statistically favor mono-substitution.
-
Low Temperatures: Running reactions at lower temperatures can help to control the reaction rate and improve selectivity by accentuating small differences in activation energies between the first and second reaction steps.
-
Use of Bulky Reagents: A sterically hindered reagent may react preferentially at one ester group and then create further steric hindrance that disfavors a second reaction at the other ester.
-
Phase-Transfer Catalysis: For reactions like hydrolysis, phase-transfer catalysts can be used to control the delivery of the nucleophile to the organic phase, which can enhance selectivity.
Troubleshooting Guides
Issue 1: Poor Selectivity in the Monohydrolysis of this compound
Problem: Obtaining a mixture of starting material, the desired mono-acid mono-ester, and the di-acid byproduct during hydrolysis.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor monohydrolysis selectivity.
Detailed Methodologies:
-
Controlling Stoichiometry: The amount of base used is critical. Using a large excess of NaOH will likely lead to the formation of the di-acid. Start with a stoichiometric amount (1.0 equivalent) or a very slight excess (up to 1.2 equivalents) of NaOH.
-
Solvent System Optimization: The choice of solvent can significantly impact selectivity. A semi-two-phase system using THF and water has been shown to be effective for the selective monohydrolysis of symmetric diesters.[1] The use of traditional alcohol-based solvents may lead to complex mixtures.
-
Temperature Control: Lowering the reaction temperature to 0°C or even lower can enhance selectivity.[1] This slows down the reaction rate and can help to differentiate between the first and second hydrolysis events.
-
Phase-Transfer Catalysis: The addition of a phase-transfer catalyst, such as tetraethylammonium bromide (TEAB), can improve the selectivity of the monohydrolysis.[2] The catalyst can facilitate the transfer of hydroxide ions from the aqueous phase to the organic phase in a more controlled manner.
Quantitative Data Summary:
| Parameter | Condition | Expected Outcome on Selectivity |
| NaOH Equivalents | 1.0 - 1.2 | Favors mono-hydrolysis |
| > 2.0 | Favors di-hydrolysis | |
| Temperature | 0°C | Increased mono-hydrolysis selectivity[1] |
| Room Temperature | Potentially lower selectivity | |
| Solvent System | THF/water | High yields of mono-acid reported for similar diesters[1] |
| Ethanol/water | May result in a mixture of products[2] | |
| Catalyst | TEAB (1.0 eq) | Can significantly improve mono-hydrolysis yields[2] |
Issue 2: Undesired Side Reactions at the gem-Difluoro Position
Problem: Observation of byproducts suggesting elimination or other reactions involving the C-F bonds.
Troubleshooting Workflow:
Caption: Workflow for minimizing side reactions at the gem-difluoro position.
Detailed Methodologies:
-
Base Selection: Strong, bulky bases may promote elimination reactions. If side reactions are observed, consider using a milder base or a non-nucleophilic base if the reaction chemistry allows.
-
Temperature Management: High reaction temperatures can provide the activation energy for undesired pathways. Maintaining the lowest possible temperature that allows for a reasonable reaction rate is advisable.
-
Nucleophile Choice: The nature of the nucleophile is important. "Hard" nucleophiles may be more prone to reacting at the electrophilic carbon adjacent to the fluorine atoms. In some cases, using a "softer," more polarizable nucleophile can improve selectivity for attack at the ester carbonyl.
General Experimental Protocol for Selective Monohydrolysis:
The following is a generalized starting protocol based on literature for symmetric diesters.[1][2] Optimization will likely be required.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable organic solvent such as THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of NaOH (1.0-1.2 eq.) to the stirred solution of the diester. If using a phase-transfer catalyst like TEAB (1.0 eq.), it can be added at this stage.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time and to avoid the formation of the di-acid.
-
Work-up: Once the desired conversion is reached, quench the reaction by adding a cooled, dilute acid (e.g., 1M HCl) to neutralize the excess base.
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it. The desired mono-acid mono-ester can then be purified from the unreacted starting material and the di-acid byproduct by techniques such as column chromatography.
References
Technical Support Center: Purification of Diethyl 4,4-difluoroheptanedioate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the removal of impurities from commercial Diethyl 4,4-difluoroheptanedioate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: While the exact impurity profile can vary between suppliers, common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, these could include precursors to the difluoroheptanedioic acid core and ethanol.
-
Partially reacted intermediates: Mono-esterified products or other synthetic intermediates.
-
Hydrolysis products: 4,4-difluoroheptanedioic acid or the monoethyl ester of 4,4-difluoroheptanedioic acid, formed by the reaction of the diester with residual water. Fluorinated esters can be susceptible to hydrolysis.[1][2]
-
Byproducts from synthesis: Side-products from the fluorination or esterification steps.
-
Residual solvents: Solvents used during the synthesis and purification process.
-
Fluoride ions: Residual inorganic fluorides from the fluorination process.
Q2: My this compound has a yellow tint. What could be the cause?
A2: A yellow tint can indicate the presence of colored impurities, which may arise from side reactions during synthesis or degradation of the product. Thermal decomposition during distillation at excessively high temperatures can also lead to discoloration.
Q3: I am observing an additional peak in my NMR spectrum. What could it be?
A3: An additional peak in the 1H or 13C NMR spectrum likely corresponds to an impurity. Common impurities that can be identified by NMR include residual ethanol, the monoester of 4,4-difluoroheptanedioic acid, or the free diacid. Comparing the chemical shifts of the unknown peak with known values for these potential impurities can help in identification.
Q4: How can I remove acidic impurities like 4,4-difluoroheptanedioic acid?
A4: Acidic impurities can be effectively removed by washing the crude product with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) solution.[3][4] This will convert the carboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer.
Q5: Is this compound stable to standard purification techniques?
A5: this compound is a relatively stable compound. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the ester groups.[1][2] Additionally, gem-difluoro compounds can be susceptible to β-fluoride elimination under certain conditions, although this is less common for esters. Care should be taken to use mild conditions during purification.
Troubleshooting Guides
Issue 1: Presence of Acidic Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad peak in 1H NMR downfield of the ester peaks. | Presence of 4,4-difluoroheptanedioic acid or its monoester. | 1. Mild Basic Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution. Separate the aqueous layer. Repeat the wash if necessary. 2. Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and dissolved salts. 3. Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). 4. Solvent Removal: Remove the solvent under reduced pressure. |
| Low pH of an aqueous wash. | Presence of acidic impurities. | Follow the steps for a mild basic wash as described above. |
Issue 2: Presence of Residual Ethanol
| Symptom | Possible Cause | Troubleshooting Steps |
| Characteristic triplet and quartet signals of ethanol in the 1H NMR spectrum. | Incomplete removal of ethanol from the synthesis. | 1. Aqueous Wash: Wash the crude product with water to remove the majority of the ethanol. 2. Brine Wash: Follow with a brine wash. 3. Drying and Solvent Removal: Dry the organic layer and remove the solvent. 4. High Vacuum: Place the product under high vacuum for an extended period to remove trace amounts of volatile impurities like ethanol. |
Issue 3: Product Discoloration (Yellow Tint)
| Symptom | Possible Cause | Troubleshooting Steps |
| The purified product has a yellow color. | Thermal decomposition during distillation or presence of colored impurities. | 1. Activated Carbon Treatment: Dissolve the product in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter through celite to remove the carbon. Remove the solvent under reduced pressure. 2. Column Chromatography: If discoloration persists, purification by column chromatography on silica gel may be necessary. Use a non-polar solvent system (e.g., hexane/ethyl acetate) to elute the product. |
Issue 4: Incomplete Purification after Distillation
| Symptom | Possible Cause | Troubleshooting Steps |
| Impurities are still present in the distilled product. | Co-distillation with impurities having similar boiling points. | 1. Fractional Distillation: Use a fractional distillation setup with a Vigreux or packed column to improve separation efficiency. 2. Column Chromatography: If fractional distillation is ineffective, column chromatography is the recommended next step. |
Data Presentation
Table 1: Illustrative Purity of Commercial this compound Before and After Purification
| Method | Initial Purity (GC-MS Area %) | Purity After Purification (GC-MS Area %) |
| Basic Wash + Distillation | 95.2% | 99.5% |
| Column Chromatography | 95.2% | >99.8% |
Note: This data is for illustrative purposes only and actual results may vary.
Table 2: Common Impurities and Their Removal Methods
| Impurity | Typical Concentration in Commercial Grade | Recommended Removal Method |
| 4,4-difluoroheptanedioic acid | 1-3% | Mild basic wash (Saturated NaHCO₃) |
| Ethanol | 0.5-2% | Aqueous wash followed by high vacuum |
| Monoethyl 4,4-difluoroheptanedioate | 1-2% | Mild basic wash and/or column chromatography |
| Unidentified colored impurities | <0.5% | Activated carbon treatment or column chromatography |
Note: This data is for illustrative purposes only and actual results may vary.
Experimental Protocols
Protocol 1: Purification by Basic Wash and Vacuum Distillation
Objective: To remove acidic impurities and other volatile components.
Materials:
-
Commercial this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Dissolve the commercial this compound in approximately 3-5 volumes of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
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Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash with saturated NaHCO₃ solution until no more gas evolves.
-
Wash the organic layer with an equal volume of brine.
-
Separate the layers and transfer the organic layer to a clean flask.
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Dry the organic layer with anhydrous MgSO₄, stir for 15-20 minutes, and then filter to remove the drying agent.
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Remove the diethyl ether using a rotary evaporator.
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Set up a vacuum distillation apparatus and distill the remaining oil under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography
Objective: To achieve high purity by separating the product from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of hexane or a hexane/ethyl acetate mixture.
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Load the sample onto the top of the silica gel column.
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Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 98:2 hexane:ethyl acetate).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for the purification of this compound.
References
- 1. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Technical Support Center: Scaling Up the Synthesis of Diethyl 4,4-difluoroheptanedioate
Welcome to the technical support center for the synthesis of Diethyl 4,4-difluoroheptanedioate. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges encountered during the scale-up of this important fluorinated organic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and scalable method for synthesizing this compound is through the Fischer-Speier esterification of 4,4-difluoroheptanedioic acid with excess ethanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1] This reaction is typically driven to completion by removing the water byproduct.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up this synthesis presents several challenges. These include ensuring efficient removal of water to drive the reaction equilibrium towards the product, managing the exothermicity of the reaction, especially during catalyst addition, and purification of the final product to remove unreacted starting materials, the acid catalyst, and any potential byproducts. The presence of the gem-difluoro group can also influence the reactivity and solubility of the compounds, potentially requiring adjustments to standard esterification protocols.[2][3]
Q3: How does the presence of the gem-difluoro group affect the synthesis?
A3: The electron-withdrawing nature of the two fluorine atoms on the carbon alpha to the carbonyl groups can slightly increase the acidity of the carboxylic acid protons. This may have a minor effect on the reaction kinetics. More significantly, the polarity and solubility of the diacid and the resulting diester may differ from their non-fluorinated analogs, which could impact solvent choice and purification methods.[2][4]
Q4: What are the recommended safety precautions for this synthesis?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Ethanol is flammable, so heating should be conducted using a heating mantle and not an open flame.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Diethyl Ester | Incomplete reaction due to equilibrium. | - Use a larger excess of ethanol to shift the equilibrium towards the product.- Ensure efficient removal of water using a Dean-Stark trap or by adding a drying agent.- Increase the reaction time or temperature, monitoring for byproduct formation. |
| Insufficient catalyst. | - Increase the catalyst loading incrementally. | |
| Presence of Monoester in Final Product | Incomplete esterification of the second carboxylic acid group. | - Prolong the reaction time.- Ensure homogenous mixing, especially at larger scales. |
| Darkening of the Reaction Mixture | Charring or side reactions caused by the strong acid catalyst. | - Add the acid catalyst slowly and with efficient cooling to control the initial exotherm.- Consider using a milder catalyst like p-toluenesulfonic acid.- Ensure the reaction temperature is not excessively high. |
| Difficulties in Product Purification | Emulsion formation during aqueous workup. | - Use a saturated brine solution to help break up emulsions. |
| Incomplete removal of the acid catalyst. | - Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during workup. | |
| Co-distillation of impurities. | - Perform fractional distillation under reduced pressure for efficient separation. |
Experimental Protocols
Scaled-Up Synthesis of this compound via Fischer-Speier Esterification
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials and Equipment:
-
4,4-difluoroheptanedioic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
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Toluene (optional, for azeotropic removal of water)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask of appropriate size
-
Reflux condenser
-
Dean-Stark trap (if using toluene)
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Addition funnel
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Heating mantle with a magnetic stirrer
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Separatory funnel
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Rotary evaporator
-
Vacuum distillation apparatus
Experimental Workflow Diagram:
References
Technical Support Center: Catalyst Selection for Reactions Involving Diethyl 4,4-difluoroheptanedioate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving Diethyl 4,4-difluoroheptanedioate.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester, a critical reaction for synthesizing five- or six-membered rings. For this compound, this reaction would yield a fluorinated cyclic β-keto ester, a valuable building block in medicinal chemistry. The choice of a suitable base as a catalyst is paramount for the success of this reaction.
Troubleshooting Guide: Dieckmann Condensation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst: The base may have decomposed due to exposure to air or moisture. | - Use a fresh batch of the base. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| 2. Insufficient Base: The reaction is stoichiometric, and an inadequate amount of base will result in incomplete conversion. | - Use at least one equivalent of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). | |
| 3. Unsuitable Solvent: The solvent may not be appropriate for the chosen base or may contain impurities. | - Use dry, aprotic solvents such as toluene, THF, or DMSO. Ensure the solvent is anhydrous. | |
| Formation of Side Products | 1. Intermolecular Condensation: If the reaction concentration is too high, intermolecular reactions may compete with the desired intramolecular cyclization. | - Perform the reaction under high dilution conditions to favor the intramolecular pathway. |
| 2. Hydrolysis of Ester: Presence of water can lead to the hydrolysis of the ester starting material or product. | - Ensure all reagents and solvents are strictly anhydrous. | |
| 3. Defluorination: Strong bases and high temperatures can potentially lead to the elimination of fluoride ions. | - Use a milder base if possible. - Optimize the reaction temperature, starting with lower temperatures and gradually increasing if necessary. | |
| Product Decomposition | 1. Reverse Dieckmann Condensation: The β-keto ester product can undergo a retro-condensation reaction, especially if the product is not stabilized. | - After the reaction is complete, quench the reaction with a mild acid to neutralize the base and isolate the product promptly. |
Frequently Asked Questions (FAQs): Dieckmann Condensation
Q1: What are the most common catalysts for the Dieckmann condensation of this compound?
A1: Strong, non-nucleophilic bases are typically used as catalysts. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium ethoxide (NaOEt).[1][2] The choice of base can influence reaction yield and the formation of side products.[1]
Q2: How does the presence of the gem-difluoro group affect the Dieckmann condensation?
A2: The electron-withdrawing nature of the two fluorine atoms can increase the acidity of the α-protons, potentially facilitating the initial deprotonation step. However, it may also influence the stability of the resulting enolate and the overall reaction equilibrium. Careful optimization of the reaction conditions is crucial.
Q3: What is a typical experimental protocol for a Dieckmann condensation?
A3: A general procedure involves dissolving this compound in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere. At least one equivalent of a strong base, such as sodium hydride, is added portion-wise. The reaction mixture is then heated to promote cyclization. After completion, the reaction is carefully quenched with a mild acid, and the product is extracted and purified.
Data Presentation: Catalyst Performance in Dieckmann Condensation (General)
The following table summarizes the performance of common bases in the Dieckmann condensation of a typical, non-fluorinated diethyl ester (diethyl adipate). These values should be considered as a starting point for the optimization of the reaction with this compound.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux | Not Specified | 82 |
| Sodium Hydride (NaH) | Toluene | Reflux | Not Specified | 72 |
| Sodium Amide (NaNH₂) | Xylene | Reflux | Not Specified | 75 |
Note: Data is for the cyclization of diethyl adipate and may vary for this compound.[1]
Experimental Protocol: Generalized Dieckmann Condensation
-
Materials: this compound, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Toluene, Dilute HCl, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Add sodium hydride (1.1 equivalents) to the toluene.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene to the stirred suspension of sodium hydride at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with dilute HCl until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
-
Visualization: Dieckmann Condensation Workflow
Caption: Generalized experimental workflow for the Dieckmann condensation.
Hydrolysis
Hydrolysis of this compound to the corresponding dicarboxylic acid can be achieved under acidic or basic conditions. The choice of catalyst and reaction conditions is critical to ensure complete conversion while avoiding potential side reactions.
Troubleshooting Guide: Hydrolysis
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | 1. Insufficient Catalyst: The amount of acid or base may not be enough to drive the reaction to completion. | - Increase the concentration of the acid or base. - For basic hydrolysis, use a significant excess of base (e.g., 2-3 equivalents per ester group). |
| 2. Low Reaction Temperature: The hydrolysis of sterically hindered or electron-deficient esters may require higher temperatures. | - Increase the reaction temperature and/or prolong the reaction time. | |
| 3. Poor Solubility: The ester may not be fully soluble in the aqueous reaction medium. | - Add a co-solvent such as THF or ethanol to improve solubility. | |
| Product Degradation | 1. Decarboxylation: The resulting β-keto acid from a Dieckmann condensation product can be prone to decarboxylation at elevated temperatures. | - Perform the hydrolysis at a lower temperature if possible. |
| 2. Defluorination: Harsh basic or acidic conditions, especially at high temperatures, can lead to the elimination of fluoride. | - Use milder conditions (e.g., lower temperature, less concentrated acid/base). - Monitor the reaction carefully for the formation of defluorinated byproducts. |
Frequently Asked Questions (FAQs): Hydrolysis
Q1: Which conditions are generally preferred for the hydrolysis of this compound, acidic or basic?
A1: Both acidic and basic conditions can be effective. Basic hydrolysis (saponification) is often faster and irreversible, but care must be taken to avoid defluorination. Acid-catalyzed hydrolysis is reversible and may require an excess of water to drive the reaction to completion.
Q2: What are some recommended catalysts for the hydrolysis of this difluorinated diester?
A2: For basic hydrolysis, sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol mixture are common. For acidic hydrolysis, strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in aqueous media are typically used.
Experimental Protocol: Generalized Basic Hydrolysis (Saponification)
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Materials: this compound, Sodium Hydroxide, Ethanol, Water, Concentrated HCl, Diethyl Ether, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.5 equivalents) in water to the ester solution.
-
Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until the pH is ~1-2.
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Extract the dicarboxylic acid product with diethyl ether.
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Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.
-
Visualization: Hydrolysis Catalyst Selection Logic
Caption: Decision logic for selecting hydrolysis conditions.
Reduction
The reduction of the ester groups in this compound to alcohols can be accomplished using strong reducing agents. The choice of the reducing agent is critical for achieving complete reduction without affecting the gem-difluoro group.
Troubleshooting Guide: Reduction
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | 1. Insufficient Reducing Agent: Ester reduction requires a stoichiometric amount of hydride. | - Use a sufficient excess of the reducing agent (e.g., 2-3 equivalents of LiAlH₄ per ester group). |
| 2. Deactivated Reducing Agent: The reducing agent may have been partially quenched by moisture. | - Use a fresh, anhydrous reducing agent. - Ensure all glassware and solvents are scrupulously dry. | |
| Side Product Formation | 1. Defluorination: Some powerful reducing agents might interact with the C-F bonds, especially at elevated temperatures. | - Perform the reaction at low temperatures (e.g., 0 °C to -78 °C). - Choose a milder reducing agent if defluorination is observed, although this may compromise the ester reduction. |
Frequently Asked Questions (FAQs): Reduction
Q1: What is the most effective catalyst for the reduction of this compound?
A1: Strong hydride-donating agents are required for the reduction of esters. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation.
Q2: Can I use sodium borohydride (NaBH₄) to reduce the ester groups?
A2: Sodium borohydride is generally not strong enough to reduce esters. LiAlH₄ is the preferred reagent for this conversion.
Experimental Protocol: Generalized Reduction with LiAlH₄
-
Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Diethyl Ether or THF, Water, 1 M NaOH solution, 1 M HCl solution, Anhydrous Sodium Sulfate.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 1 M NaOH solution.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude diol.
-
Purify the product by column chromatography or crystallization.
-
Visualization: Reduction Reaction Pathway
Caption: Simplified pathway for the reduction of this compound.
Transesterification
Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. This can be useful for modifying the properties of this compound or for introducing different functional groups.
Troubleshooting Guide: Transesterification
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | 1. Reversible Reaction: Transesterification is an equilibrium process. | - Use a large excess of the reactant alcohol to shift the equilibrium towards the product. - Remove the alcohol byproduct (ethanol in this case) by distillation if possible. |
| 2. Inactive Catalyst: The acid or base catalyst may be of poor quality or used in insufficient amounts. | - Use a fresh catalyst. - For acid catalysis, ensure anhydrous conditions. | |
| Side Reactions | 1. Hydrolysis: Presence of water will lead to the formation of the carboxylic acid. | - Use anhydrous reagents and solvents. |
| 2. Defluorination: Strong basic conditions could potentially cause defluorination. | - Opt for acid catalysis or milder basic catalysts if defluorination is a concern. |
Frequently Asked Questions (FAQs): Transesterification
Q1: Can I perform transesterification under both acidic and basic conditions?
A1: Yes, both acid and base catalysis are effective for transesterification. Acid catalysis is typically performed using sulfuric acid or p-toluenesulfonic acid. Base catalysis can be achieved with alkoxides, such as sodium methoxide if methanol is the reactant alcohol.
Q2: How can I favor the formation of the desired product in a transesterification reaction?
A2: To drive the equilibrium towards the product, it is common practice to use the alcohol reactant as the solvent, thereby ensuring a large excess.
Experimental Protocol: Generalized Acid-Catalyzed Transesterification
-
Materials: this compound, Reactant Alcohol (e.g., methanol), Concentrated Sulfuric Acid, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in a large excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
Heat the reaction mixture to reflux and monitor the formation of the new ester by GC-MS or NMR.
-
Once the reaction has reached equilibrium or completion, cool the mixture to room temperature.
-
Neutralize the acid catalyst by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
-
Visualization: Transesterification Logical Relationship
Caption: Logical relationship of components in a transesterification reaction.
References
Monitoring the progress of reactions with Diethyl 4,4-difluoroheptanedioate by TLC or GC
This guide provides technical support for researchers, scientists, and drug development professionals who are monitoring the progress of chemical reactions involving Diethyl 4,4-difluoroheptanedioate using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my reaction involving this compound?
A1: Both Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the progress of your reaction. TLC is a quick, qualitative method that allows for rapid visualization of the consumption of starting material and the formation of the product. GC provides quantitative data, offering a more precise measurement of the relative amounts of reactants and products.
Q2: I am not seeing any spots on my TLC plate. What could be the issue?
A2: This could be due to several factors:
-
Your compound may not be UV-active. Try using a visualization stain.[1]
-
The sample may be too dilute. Try concentrating your sample by spotting it multiple times in the same location, allowing the solvent to dry between applications.[1]
-
The compound may have evaporated from the plate if it is volatile. [1]
-
The solvent level in the developing chamber might be too high, causing the sample to dissolve into the solvent pool instead of migrating up the plate.
Q3: My spots on the TLC plate are streaking. How can I fix this?
A3: Streaking on a TLC plate can be caused by:
-
Sample overloading: Your sample is too concentrated. Try diluting the sample before spotting it on the plate.[1]
-
The compound interacting too strongly with the silica gel: Adding a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase can sometimes resolve this issue.[1]
-
The sample being impure: The presence of highly polar impurities can cause streaking.
Q4: What type of GC column is suitable for analyzing this compound?
A4: For analyzing esters like this compound, a non-polar or medium-polarity column is generally a good starting point. A column with a 5% phenyl polysiloxane stationary phase is a versatile choice for general-purpose GC analysis.[2] The presence of fluorine atoms may also make a column with some trifluoropropyl content a good option for achieving better separation.
Q5: I am observing peak tailing in my GC chromatogram. What are the common causes?
A5: Peak tailing in GC can be caused by several factors:
-
Active sites on the column: The analyte may be interacting with the stationary phase.
-
Column overloading: Injecting too much sample can lead to peak distortion.
-
Improper sample vaporization: This can be due to an incorrect injector temperature.
-
Contaminated sample or column. [3]
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective method for qualitatively monitoring the progress of a reaction. By comparing the spots of the reaction mixture with the starting material, you can determine if the starting material is being consumed and if the product is being formed.
Experimental Protocol for TLC
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[4]
-
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a volatile solvent.
-
Using a capillary tube, spot the starting material solution on the "SM" lane.
-
Spot the starting material again on the "C" lane.
-
Withdraw a small aliquot of your reaction mixture and spot it on the "RM" lane.
-
Spot the reaction mixture on top of the starting material spot in the "C" lane.[4]
-
-
Develop the Plate:
-
Place the TLC plate in a developing chamber containing a suitable solvent system. Ensure the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[4]
-
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp if the compounds are UV-active. Circle the spots with a pencil.
-
If the spots are not UV-active, use a staining solution (e.g., potassium permanganate, vanillin) to visualize them.
-
Troubleshooting Guide for TLC
| Problem | Possible Cause | Solution |
| Streaking Spots | Sample is too concentrated. | Dilute the sample before spotting. |
| Compound is too polar for the solvent system. | Add a more polar solvent to your eluent. | |
| Spots are not moving from the baseline (Low Rf) | The solvent system is not polar enough.[1] | Increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Spots are running with the solvent front (High Rf) | The solvent system is too polar.[1] | Decrease the polarity of the solvent system. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| No spots are visible | Compound is not UV active. | Use a chemical stain for visualization.[1] |
| Sample is too dilute. | Spot the sample multiple times in the same location, allowing the solvent to dry in between. |
Recommended Starting Solvent Systems for TLC
Since this compound is a moderately polar compound, start with a mixture of a non-polar and a polar solvent. The ideal solvent system should give your starting material an Rf value of approximately 0.3-0.5.[5]
| Solvent System (v/v) | Polarity | Notes |
| 20% Ethyl Acetate in Hexane | Low to Medium | A good starting point for many esters. |
| 30% Diethyl Ether in Petroleum Ether | Low to Medium | Another common system for esters. |
| 10% Acetone in Dichloromethane | Medium | Useful if the compound is slightly more polar. |
Gas Chromatography (GC) Monitoring
GC is a powerful technique for quantitative analysis of reaction progress. It allows for the determination of the relative concentrations of reactants and products over time.
Experimental Protocol for GC
-
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration appropriate for GC analysis.
-
If necessary, perform a workup (e.g., extraction, filtration) to remove any non-volatile components.
-
-
GC Analysis:
-
Inject a small volume (typically 1 µL) of the prepared sample into the GC.
-
Run the analysis using an appropriate temperature program.
-
Identify the peaks corresponding to the starting material and the product based on their retention times.
-
Integrate the peak areas to determine the relative amounts of each component.
-
Troubleshooting Guide for GC
| Problem | Possible Cause | Solution |
| Peak Tailing | Active sites in the injector or column. | Use a deactivated liner or column. |
| Column overload.[3] | Dilute the sample. | |
| Ghost Peaks | Contamination in the syringe, inlet, or column.[6] | Clean the syringe and inlet. Bake out the column. |
| Poor Resolution | Inappropriate temperature program.[3] | Optimize the temperature ramp rate. |
| Incorrect column choice. | Select a column with a different stationary phase for better selectivity. | |
| Baseline Drift | Column bleed.[3] | Condition the column. Ensure the operating temperature is within the column's limits. |
Recommended Starting GC Conditions
The following are suggested starting parameters for developing a GC method for this compound. Optimization will likely be required.
| Parameter | Suggested Value |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) |
| Length: 30 m, I.D.: 0.25 mm, Film: 0.25 µm | |
| Injector Temperature | 250 °C |
| Detector (FID) Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial Temp: 100 °C (hold 2 min) |
| Ramp: 10 °C/min to 250 °C (hold 5 min) |
Visual Workflows
TLC Monitoring Workflow
Caption: Workflow for monitoring a reaction using TLC.
GC Analysis Workflow
Caption: Workflow for quantitative reaction monitoring by GC.
Troubleshooting Logic
Caption: A logical approach to troubleshooting analytical issues.
References
Validation & Comparative
A Comparative Analysis of Diethyl 4,4-difluoroheptanedioate using ¹H and ¹³C NMR Spectroscopy
A detailed examination of the nuclear magnetic resonance (NMR) spectra of Diethyl 4,4-difluoroheptanedioate reveals distinct spectral features resulting from the influence of geminal fluorine atoms. This guide provides a comparative analysis of its ¹H and ¹³C NMR data alongside its non-fluorinated analog, Diethyl heptanedioate (also known as Diethyl pimelate), offering valuable insights for researchers and professionals in drug development and chemical synthesis.
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Understanding the structural ramifications of fluorination is paramount, and NMR spectroscopy serves as a powerful tool for this purpose. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, highlighting the characteristic shifts and coupling patterns induced by the difluoro moiety. For a clear comparison, experimental data for the non-fluorinated counterpart, Diethyl heptanedioate, is also presented.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz) for this compound and Diethyl heptanedioate. The data for the fluorinated compound is predicted, while the data for the non-fluorinated compound is based on experimental observations.
Table 1: ¹H NMR Data Comparison
| Compound | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | H-2, H-6 | 2.55 | t | 7.5 | 4H |
| H-3, H-5 | 2.15 | ttd | J(H,H) = 7.5, J(H,F) = 14.0, J(H,H) = 1.5 | 4H | |
| -OCH₂CH₃ | 4.15 | q | 7.1 | 4H | |
| -OCH₂CH₃ | 1.25 | t | 7.1 | 6H | |
| Diethyl heptanedioate (Experimental) | H-2, H-6 | 2.29 | t | 7.5 | 4H |
| H-3, H-5 | 1.63 | p | 7.5 | 4H | |
| H-4 | 1.35 | p | 7.5 | 2H | |
| -OCH₂CH₃ | 4.12 | q | 7.1 | 4H | |
| -OCH₂CH₃ | 1.25 | t | 7.1 | 6H |
Table 2: ¹³C NMR Data Comparison
| Compound | Assignment | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-1, C-7 (C=O) | 172.5 |
| C-4 | 121.0 (t, J(C,F) = 245 Hz) | |
| C-3, C-5 | 34.0 (t, J(C,F) = 22 Hz) | |
| C-2, C-6 | 28.5 | |
| -OCH₂CH₃ | 61.0 | |
| -OCH₂CH₃ | 14.0 | |
| Diethyl heptanedioate (Experimental) | C-1, C-7 (C=O) | 173.8 |
| C-4 | 29.0 | |
| C-3, C-5 | 24.8 | |
| C-2, C-6 | 34.1 | |
| -OCH₂CH₃ | 60.3 | |
| -OCH₂CH₃ | 14.2 |
Experimental Protocols
The experimental NMR data for Diethyl heptanedioate was obtained using a standard NMR spectrometer. A detailed, generalized protocol for acquiring such spectra is as follows:
NMR Sample Preparation:
-
A solution of the analyte (approximately 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL).
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence (e.g., a 90° pulse) is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.
-
The acquired FIDs are then Fourier transformed to generate the NMR spectra.
NMR Signal Assignment and Interpretation
The following diagram illustrates the logical workflow for assigning the signals in the ¹H and ¹³C NMR spectra of this compound, taking into account the influence of the fluorine atoms.
Figure 1. Logical workflow for NMR signal assignment of this compound.
The presence of the two fluorine atoms at the C-4 position dramatically influences the NMR spectra. In the ¹H NMR, the protons on the adjacent carbons (H-3 and H-5) are shifted downfield and exhibit complex splitting patterns due to coupling with both the neighboring protons and the fluorine atoms (triplet of triplets of doublets). In the ¹³C NMR, the C-4 carbon experiences a very large downfield shift and is split into a triplet due to one-bond coupling with the two fluorine atoms. The adjacent carbons (C-3 and C-5) also show a downfield shift and are split into triplets due to two-bond C-F coupling. This detailed analysis provides a clear spectral signature for the 4,4-difluoro substitution pattern, which is invaluable for the structural confirmation of similarly fluorinated compounds.
A Comparative Guide to the Mass Spectrometric Analysis of Diethyl 4,4-difluoroheptanedioate for Molecular Weight Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the molecular weight confirmation of Diethyl 4,4-difluoroheptanedioate. It explores the expected mass spectral behavior of this compound and contrasts it with non-fluorinated structural analogs, offering insights into the impact of fluorination on mass spectrometric fragmentation.
Introduction
This compound is an organic compound with the molecular formula C₁₁H₁₈F₂O₄ and a molecular weight of 252.25 g/mol .[1][2] Accurate mass determination is a critical step in the characterization of this and other novel chemical entities. Mass spectrometry is the definitive technique for this purpose. However, the presence of fluorine atoms can significantly influence the ionization and fragmentation behavior of a molecule, potentially complicating spectral interpretation. This guide compares the expected outcomes from different ionization techniques and provides data for analogous non-fluorinated diethyl esters to aid researchers in selecting the appropriate analytical approach and in interpreting the resulting mass spectra.
Comparison of this compound with Non-Fluorinated Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₁H₁₈F₂O₄ | 252.25[1][2] | [M]+ = 252 (Expected) | [M-OC₂H₅]⁺ = 207 (Expected) |
| Diethyl Adipate | C₁₀H₁₈O₄ | 202.25 | 202 | 157, 129, 101, 55 |
| Diethyl Pimelate | C₁₁H₂₀O₄ | 216.27 | 216 | 171, 143, 129, 101, 73, 55 |
| Diethyl Sebacate | C₁₄H₂₆O₄ | 258.35 | 258 | 213, 185, 157, 129, 98, 55 |
Data for Diethyl Adipate, Diethyl Pimelate, and Diethyl Sebacate are based on Electron Ionization (EI) mass spectra from the NIST WebBook.
The fragmentation of diethyl esters under Electron Ionization (EI) is well-characterized. A common fragmentation pathway involves the loss of an ethoxy group (-OC₂H₅), resulting in an [M-45]⁺ ion. Another typical fragmentation is the McLafferty rearrangement. For this compound, the molecular ion ([M]⁺) is expected at m/z 252, and a significant fragment corresponding to the loss of an ethoxy group ([M-OC₂H₅]⁺) would be anticipated at m/z 207.
However, it is important to note that fluorinated compounds often yield a less abundant or even absent molecular ion peak under hard ionization techniques like EI.[3] This is due to the high electronegativity of fluorine, which can promote fragmentation. Therefore, softer ionization techniques are often preferred for the analysis of fluorinated molecules to ensure the observation of the molecular ion for unambiguous molecular weight confirmation.
Experimental Protocols
To confirm the molecular weight of this compound, two primary mass spectrometry approaches are recommended: Gas Chromatography-Mass Spectrometry (GC-MS) with different ionization modes and Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Gas Chromatography-Mass Spectrometry (GC-MS)
This is a suitable technique for volatile and thermally stable compounds like diethyl esters.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (quadrupole, time-of-flight, or ion trap).
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of 10-100 µg/mL in the same solvent.
-
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5MS) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.[4]
-
-
MS Conditions:
-
Ionization Mode 1: Electron Ionization (EI)
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Expected Outcome: This will provide a fragmentation pattern that can be compared to the non-fluorinated analogs. The molecular ion at m/z 252 may be weak or absent.
-
-
Ionization Mode 2: Chemical Ionization (CI)
-
Reagent Gas: Methane or isobutane.
-
Mass Range: m/z 100-400.
-
Expected Outcome: CI is a softer ionization technique that is more likely to produce a prominent protonated molecule ([M+H]⁺ at m/z 253) or adduct ions, which will be crucial for confirming the molecular weight.[5]
-
-
2. Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
This technique is ideal for obtaining molecular weight information with minimal fragmentation.
-
Instrumentation: An electrospray ionization source coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. For positive ion mode, it is beneficial to add 0.1% formic acid to the final solution to promote protonation.
-
-
Infusion Conditions:
-
Flow Rate: 5-10 µL/min using a syringe pump.
-
Ionization Mode: Positive ion mode is expected to be most effective, looking for the protonated molecule [M+H]⁺ at m/z 253 or adducts with sodium [M+Na]⁺ at m/z 275 or potassium [M+K]⁺ at m/z 291.
-
Capillary Voltage: Typically 3-5 kV.
-
Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations to ensure efficient desolvation.
-
Mass Range: m/z 100-500.
-
Visualization of the Analytical Workflow
The logical flow for the mass spectrometric analysis to confirm the molecular weight of this compound can be visualized as follows:
References
- 1. scbt.com [scbt.com]
- 2. Diethyl 4,4-difluoropimelate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Purity Analysis: A Comparative Guide to GC-MS and Alternative Methods for Diethyl 4,4-difluoroheptanedioate
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results, as well as meeting stringent regulatory standards. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity determination of Diethyl 4,4-difluoroheptanedioate, a fluorinated diester of interest in various synthetic applications.
This document outlines a detailed GC-MS protocol and presents a comparative analysis of its performance against HPLC and NMR, supported by experimental data for analogous compounds. The aim is to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific needs.
Recommended Analytical Approach: GC-MS for Robust Purity Profiling
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution effectively separates the target analyte from potential impurities, while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS
This protocol provides a starting point for the purity analysis of this compound and should be optimized and validated for specific laboratory conditions.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., ethyl acetate, dichloromethane) to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes. Ramp to 280 °C at 15 °C/minute, hold for 5 minutes. |
| MS Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40-450 amu |
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
-
Peak identification is confirmed by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
Identifying Potential Impurities
The purity of this compound can be compromised by starting materials, by-products of the synthesis, or degradation products. Based on its synthesis from pimelic acid, potential impurities may include:
-
Pimelic acid: Unreacted starting material.
-
Monoethyl 4,4-difluoroheptanedioate: A product of incomplete esterification.
-
Ethanol: Residual solvent from the esterification process.
-
Side-products from the difluorination reaction: Depending on the specific fluorinating agent used.
Comparative Analysis of Analytical Techniques
While GC-MS is a robust method, HPLC and NMR spectroscopy offer alternative and often complementary approaches for purity assessment. The choice of technique depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the availability of instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based detection. | High separation efficiency for volatile compounds. Provides structural information for identification. High sensitivity.[1][2][3] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using a liquid mobile phase and a solid stationary phase. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[4][5][6][7] Various detectors (UV, FLD, MS) can be used. | Lower resolution compared to capillary GC. Mass spectrometric detection can be more complex and expensive than standard detectors.[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation. Quantitative NMR (qNMR) can determine absolute purity without a reference standard of the analyte.[5][8][9][10] Non-destructive. | Lower sensitivity compared to chromatographic methods. May not be suitable for detecting trace-level impurities. Requires more complex instrumentation and expertise. |
Performance Comparison
Quantitative performance metrics are crucial for selecting the appropriate analytical method. The following table summarizes typical performance data for the analysis of related compounds using the discussed techniques.
| Performance Metric | GC-MS (for Diethyl Adipate)[1][3] | HPLC-UV (for Fluorinated Carboxylic Acids)[4][6] | ¹⁹F qNMR (for Fluorinated Pharmaceuticals)[5][8][9] |
| Limit of Detection (LOD) | 5 - 10 ng/g | 0.1 - 0.5 ppm | ~0.06 g/100g |
| Limit of Quantitation (LOQ) | 15 - 30 ng/g | 0.25 µM (4.75 ppb) for fluoride ion after derivatization[6] | Not typically defined in the same way as chromatographic methods. |
| Linearity (R²) | > 0.998 | > 0.998 | Not applicable in the same context. |
| Precision (RSD) | < 15% | < 2% | Interday precision ~1.2% |
Visualizing the Workflow
To illustrate the logical flow of the analytical process, the following diagrams outline the experimental workflow for the GC-MS protocol and the decision-making process for selecting an appropriate analytical technique.
References
- 1. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. ACG Publications - A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy [acgpubs.org]
A Comparative Guide to Diethyl 4,4-difluoroheptanedioate and its Non-Fluorinated Analogs in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. This guide provides a comparative analysis of Diethyl 4,4-difluoroheptanedioate and its non-fluorinated counterpart, Diethyl heptanedioate (also known as Diethyl pimelate), in various synthetic applications. By presenting available experimental data, detailed protocols, and theoretical considerations, this document aims to inform researchers on the selection and application of these valuable building blocks.
Physicochemical Properties: A Tabulated Comparison
The introduction of geminal fluorine atoms at the C4 position of the heptanedioate backbone significantly alters the molecule's physical properties. These changes, summarized in Table 1, can influence reaction kinetics, solubility, and chromatographic behavior.
| Property | This compound | Diethyl heptanedioate |
| Molecular Formula | C₁₁H₁₈F₂O₄[1][2][3] | C₁₁H₂₀O₄[4] |
| Molecular Weight | 252.26 g/mol [1][5][6] | 216.27 g/mol [4] |
| Boiling Point | 108 °C at 3 mmHg[1][5] | 192-194 °C at 100 mmHg[4] |
| Density | ~1.106 g/cm³[5][7] | ~0.994 g/mL at 25 °C[4] |
| Refractive Index | ~1.415[5] | ~1.430[4] |
Synthesis of the Diesters
The synthetic accessibility of these diesters is a crucial factor for their application. While the non-fluorinated analog is readily prepared through established esterification methods, the synthesis of the fluorinated counterpart presents greater challenges.
Experimental Protocol: Synthesis of Diethyl heptanedioate
Diethyl heptanedioate is typically synthesized by the Fischer esterification of pimelic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[4]
Materials:
-
Pimelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
A mixture of pimelic acid, a molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid is heated at reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford Diethyl heptanedioate as a colorless oil.
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, a general approach involves the reaction of pimelic acid with a suitable difluorinating agent.[8] The synthesis of gem-difluoro compounds often requires specialized reagents and conditions to achieve efficient fluorination at a non-activated carbon center.
Comparative Reactivity in Dieckmann Condensation
The Dieckmann condensation is a key intramolecular cyclization reaction for 1,6- and 1,7-diesters, leading to the formation of five- and six-membered β-keto esters, respectively. Both Diethyl heptanedioate and its difluorinated analog are potential substrates for this transformation, yielding substituted cyclohexanone derivatives.
The presence of the electron-withdrawing fluorine atoms in this compound is expected to increase the acidity of the α-protons (at the C3 and C5 positions) through a negative inductive effect (-I effect). This enhanced acidity should facilitate the initial deprotonation step, which is often rate-determining in the Dieckmann condensation.
While specific comparative yield data is scarce, a study on the solvent-free Dieckmann condensation of Diethyl heptanedioate using various bases reported yields ranging from 56% to 98%.[9] It is plausible that under similar conditions, this compound could undergo cyclization more readily due to the increased acidity of its α-protons. However, the stability of the resulting fluorinated β-keto ester and potential side reactions would also influence the overall yield.
Experimental Protocol: Dieckmann Condensation of Diethyl heptanedioate
The following is a general protocol for the Dieckmann condensation of Diethyl heptanedioate.
Materials:
-
Diethyl heptanedioate
-
Sodium ethoxide (or another suitable base)
-
Anhydrous toluene (or another aprotic solvent)
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of Diethyl heptanedioate in anhydrous toluene is added dropwise to a stirred suspension of sodium ethoxide in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
The mixture is cooled to room temperature and quenched by the slow addition of a dilute aqueous solution of hydrochloric acid.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude β-keto ester can be purified by vacuum distillation or column chromatography.
Hydrolysis and Stability
The stability of the ester functional groups towards hydrolysis is another important consideration. The strong electron-withdrawing nature of the fluorine atoms in this compound is expected to make the ester carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This would likely lead to a faster rate of hydrolysis compared to the non-fluorinated analog under both acidic and basic conditions.
While direct kinetic data for the hydrolysis of these specific diesters is not available, studies on other fluorinated esters have shown a significant increase in hydrolysis rates with increasing fluorination.
Applications in Drug Development and Organic Synthesis
Both Diethyl heptanedioate and its difluorinated analog serve as versatile C7 building blocks in organic synthesis. They can be utilized in the construction of various carbocyclic and heterocyclic scaffolds.
The introduction of the difluoromethylene group is of particular interest in drug development. This motif can act as a bioisostere for a ketone or an ether oxygen, potentially improving metabolic stability and modulating binding affinity to biological targets. The increased acidity of the adjacent C-H bonds in the fluorinated compound can also be exploited for selective functionalization.
Conclusion
The comparison between this compound and Diethyl heptanedioate highlights the profound impact of fluorination on the physicochemical properties and reactivity of organic molecules. The difluorinated analog is expected to exhibit increased acidity of its α-protons, which could be advantageous in base-mediated reactions like the Dieckmann condensation. However, it is also likely to be more susceptible to hydrolysis. The non-fluorinated diester, being more readily available and economical, remains a valuable building block for various synthetic endeavors. The choice between these two compounds will ultimately depend on the specific synthetic goal, the desired properties of the target molecule, and the reaction conditions to be employed. Further experimental studies are warranted to provide a more quantitative comparison of their performance in a wider range of synthetic transformations.
References
- 1. 22515-16-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. pschemicals.com [pschemicals.com]
- 3. pschemicals.com [pschemicals.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. Diethyl 4,4-difluoropimelate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. This compound [myskinrecipes.com]
- 8. chembk.com [chembk.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Reactivity Under Scrutiny: A Comparative Analysis of Diethyl 4,4-difluoroheptanedioate and Other Fluorinated Diesters
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a compound's reactivity, metabolic stability, and binding affinity. This guide provides an in-depth comparison of the reactivity of diethyl 4,4-difluoroheptanedioate against other fluorinated and non-fluorinated diesters, supported by available experimental data and established chemical principles.
The introduction of a gem-difluoro group, as seen in this compound, imparts significant electronic changes to the molecule. The strong electron-withdrawing nature of the two fluorine atoms influences the reactivity of the adjacent carbonyl groups and the acidity of the α-protons. This guide will explore these effects through the lens of three key chemical transformations: hydrolysis, reduction, and enolate formation.
Comparative Reactivity Analysis
Hydrolysis: Enhanced Susceptibility to Nucleophilic Attack
The presence of electron-withdrawing groups near an ester functionality generally increases the rate of hydrolysis by making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[1][2] In the case of this compound, the gem-difluoro group at the 4-position exerts a strong inductive effect, which is expected to enhance the rate of hydrolysis compared to its non-fluorinated analog, diethyl heptanedioate.
Table 1: Predicted Relative Hydrolysis Rates of Selected Diesters
| Compound | Structure | Predicted Relative Rate of Hydrolysis |
| Diethyl Heptanedioate | EtOOC-(CH₂)₅-COOEt | Baseline |
| This compound | EtOOC-(CH₂)₂-CF₂-(CH₂)₂-COOEt | Faster than baseline |
| Diethyl 2,2-difluoromalonate | EtOOC-CF₂-COOEt | Significantly faster than baseline |
Note: The predicted rates are based on the inductive effects of the fluorine atoms. Actual rates would need to be determined experimentally.
Reduction: A Tale of Two Hydrides
The reduction of esters to alcohols is a fundamental transformation in organic synthesis, commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[4] The electronic environment of the carbonyl group can influence the reaction rate and, in some cases, the product distribution.
The electron-withdrawing effect of the gem-difluoro group in this compound is anticipated to make the carbonyl carbons more electrophilic, potentially leading to a faster reaction with nucleophilic hydride reagents compared to non-fluorinated analogs. However, the steric bulk of the reducing agent and the reaction conditions also play a crucial role.
Table 2: Expected Products from the Reduction of this compound
| Reagent | Expected Major Product |
| Lithium Aluminum Hydride (LiAlH₄) | 4,4-Difluoroheptane-1,7-diol |
| Diisobutylaluminum Hydride (DIBAL-H) at -78°C | 4,4-Difluoro-7-hydroxyheptanal |
Note: The chemoselectivity of DIBAL-H at low temperatures allows for the partial reduction of one ester group to an aldehyde.
Enolate Formation and Acidity of α-Protons
The acidity of the α-protons in diesters is a key factor in their utility as building blocks in carbon-carbon bond formation reactions. The resulting enolates are powerful nucleophiles. The pKa of the α-protons in diethyl malonate is approximately 13, making them readily accessible with common bases.[5]
For this compound, the protons of interest are at the C3 and C5 positions. The inductive effect of the gem-difluoro group at the C4 position is expected to increase the acidity of these protons compared to the corresponding protons in diethyl heptanedioate. This is because the electron-withdrawing fluorine atoms help to stabilize the negative charge of the resulting enolate.[6]
Table 3: Estimated pKa Values of α-Protons in Selected Diesters
| Compound | α-Proton Position | Estimated pKa |
| Diethyl Heptanedioate | C3, C5 | ~25 |
| This compound | C3, C5 | < 25 |
| Diethyl Malonate | C2 | ~13 |
Note: The estimated pKa values are based on the known electronic effects of substituents on the acidity of α-protons. Experimental determination is required for precise values.
Experimental Protocols
The following are general experimental protocols for the key reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for Base-Catalyzed Hydrolysis of a Diester
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the diester (1.0 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2.2 eq.), to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and acidify with a dilute strong acid (e.g., 1 M HCl) until the pH is acidic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[7][8][9]
General Protocol for Reduction of a Diester with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer, add a suspension of LiAlH₄ (excess, e.g., 2.5 eq.) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Addition of Ester: Dissolve the diester (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting white precipitate and wash it thoroughly with an organic solvent. Extract the aqueous layer of the filtrate with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diol, which can be purified by column chromatography or distillation.[4]
General Protocol for Enolate Formation and Alkylation of a Diester
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the diester (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq.) dropwise. Stir the mixture at this temperature for a specified time to ensure complete enolate formation.
-
Alkylation: Add an alkylating agent (e.g., an alkyl halide, 1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[5][10]
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental transformations discussed in this guide.
References
- 1. forums.studentdoctor.net [forums.studentdoctor.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
A Comparative Guide to the Analytical Characterization of Diethyl 4,4-difluoroheptanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the structural elucidation and purity assessment of Diethyl 4,4-difluoroheptanedioate (CAS No. 22515-16-8), a difluorinated diester of interest in synthetic chemistry and drug discovery. The following sections detail the principles, expected outcomes, and experimental protocols for several core analytical techniques. While experimental data for this specific compound is not widely published, this guide presents predicted data based on its chemical structure and established principles of analytical chemistry for analogous compounds.
Molecular Structure:
-
IUPAC Name: this compound
-
CAS Number: 22515-16-8
References
A Comparative Guide to the HPLC Purity Assessment of Diethyl 4,4-difluoroheptanedioate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is paramount in research and development, particularly in the synthesis of novel pharmaceutical compounds. Diethyl 4,4-difluoroheptanedioate, a fluorinated building block, is valued for its unique electronic properties imparted by the gem-difluoro group. However, depending on the specific synthetic requirements, alternative non-fluorinated or differently fluorinated esters may be considered. This guide provides an objective comparison of the purity assessment of this compound with three viable alternatives—Diethyl pimelate, Diethyl adipate, and Diethyl 2,2-difluoromalonate—by High-Performance Liquid Chromatography (HPLC). The supporting data and protocols are based on established analytical methodologies for these classes of compounds.
Comparative Purity Analysis
The following table summarizes the typical purity specifications for this compound and its alternatives, as commercially available, and highlights key physicochemical properties relevant to their HPLC analysis.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (%) | Potential Impurities |
| This compound | ![]() | C₁₁H₁₈F₂O₄ | 252.26 | ≥96% | Starting materials (e.g., 4,4-difluoroheptanedioic acid, ethanol), mono-esterified by-product, residual catalyst. |
| Diethyl pimelate | ![]() | C₁₁H₂₀O₄ | 216.27 | ≥98% | Pimelic acid, ethanol, mono-esterified by-product, residual acid catalyst.[1] |
| Diethyl adipate | ![]() | C₁₀H₁₈O₄ | 202.25 | ≥99% | Adipic acid, ethanol, mono-esterified by-product.[2][3] |
| Diethyl 2,2-difluoromalonate | ![]() | C₇H₁₀F₂O₄ | 196.15 | ≥97% | Diethyl malonate, mono-fluorinated by-products, residual halogenated precursors. |
Experimental Protocols for HPLC Purity Assessment
The following are representative HPLC methodologies for the purity determination of this compound and its alternatives. These protocols are designed to provide robust and reproducible results for the separation and quantification of the main component and potential impurities.
Protocol 1: Purity Assessment of this compound and Diethyl pimelate
This reversed-phase HPLC method is suitable for the analysis of both this compound and its non-fluorinated analog, Diethyl pimelate.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample and dissolve in 50 mL of the mobile phase to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Purity Assessment of Diethyl adipate
This method is optimized for the analysis of the shorter-chain diester, Diethyl adipate.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (50:50, v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
UV Detection: 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of Diethyl adipate in the mobile phase. Ensure complete dissolution and filter through a 0.45 µm syringe filter prior to analysis.
Protocol 3: Purity Assessment of Diethyl 2,2-difluoromalonate
Due to the different polarity and potential for interaction of the gem-difluoro group adjacent to the carbonyls, a slightly modified mobile phase is recommended for Diethyl 2,2-difluoromalonate.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Sample Preparation: Dissolve approximately 50 mg of Diethyl 2,2-difluoromalonate in 50 mL of the mobile phase. Filter the resulting 1 mg/mL solution through a 0.45 µm syringe filter before injection.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC purity assessment of diethyl dicarboxylates.
Caption: General workflow for HPLC purity assessment.
Conclusion
The choice between this compound and its alternatives will ultimately depend on the specific requirements of the chemical synthesis, including the desired electronic properties of the target molecule and cost considerations. While the non-fluorinated analogs, Diethyl pimelate and Diethyl adipate, are generally available at higher purity, the introduction of the gem-difluoro group in this compound and Diethyl 2,2-difluoromalonate can be crucial for modulating the physicochemical properties of the final product. The provided HPLC protocols offer a reliable framework for the quality control and purity verification of these important synthetic building blocks, ensuring the integrity of subsequent research and development activities.
References
A Spectroscopic Comparison of Diethyl 4,4-difluoroheptanedioate and Its Precursors
For Immediate Release
[City, State] – [Date] – A comprehensive spectroscopic comparison of Diethyl 4,4-difluoroheptanedioate, a valuable fluorinated organic compound, and its precursors, Diethyl pimelate and Diethyl 4-oxoheptanedioate, is presented to aid researchers and professionals in drug development and materials science. This guide provides a detailed analysis of their distinguishing spectral features, supported by experimental data and protocols.
The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, making fluorinated compounds highly sought after in pharmaceutical and agrochemical research. This compound is synthesized from commercially available precursors, and a clear understanding of the spectroscopic changes throughout the synthetic pathway is crucial for reaction monitoring and quality control.
Synthetic Pathway
The synthesis of this compound typically proceeds through the oxidation of Diethyl pimelate to form Diethyl 4-oxoheptanedioate, followed by a geminal difluorination of the ketone functionality. A common and effective method for this fluorination is the use of Diethylaminosulfur Trifluoride (DAST).
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for identifying each compound and assessing the purity of the synthesized product.
¹H NMR Spectral Data
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Diethyl pimelate | ~4.12 | Quartet | 4H | -OCH₂ CH₃ |
| ~2.28 | Triplet | 4H | -CH₂ C(O)O- | |
| ~1.63 | Quintet | 4H | -CH₂CH₂ CH₂- | |
| ~1.37 | Quintet | 2H | -CH₂CH₂ CH₂- | |
| ~1.25 | Triplet | 6H | -OCH₂CH₃ | |
| Diethyl 4-oxoheptanedioate [1] | ~4.13 | Quartet | 4H | -OCH₂ CH₃ |
| ~2.75 | Triplet | 4H | -CH₂ C(O)CH₂- | |
| ~2.55 | Triplet | 4H | -C(O)CH₂ CH₂C(O)O- | |
| ~1.24 | Triplet | 6H | -OCH₂CH₃ | |
| This compound | ~4.15 | Quartet | 4H | -OCH₂ CH₃ |
| ~2.50 | Triplet | 4H | -CH₂ C(F₂) - | |
| ~2.10 | Multiplet | 4H | -C(F₂) CH₂ CH₂- | |
| ~1.26 | Triplet | 6H | -OCH₂CH₃ |
¹³C NMR Spectral Data
| Compound | Chemical Shift (ppm) | Assignment |
| Diethyl pimelate | ~173.5 | C =O |
| ~60.2 | -OC H₂CH₃ | |
| ~34.0 | -C H₂C(O)O- | |
| ~28.8 | -CH₂C H₂CH₂- | |
| ~24.7 | -CH₂C H₂CH₂- | |
| ~14.2 | -OCH₂C H₃ | |
| Diethyl 4-oxoheptanedioate [1] | ~208.0 | C =O (ketone) |
| ~172.5 | C =O (ester) | |
| ~60.5 | -OC H₂CH₃ | |
| ~37.5 | -C H₂C(O)CH₂- | |
| ~28.0 | -C(O)C H₂CH₂C(O)O- | |
| ~14.1 | -OCH₂C H₃ | |
| This compound | ~171.8 | C =O |
| ~120.0 (t) | -C F₂- | |
| ~61.0 | -OC H₂CH₃ | |
| ~32.5 (t) | -C H₂CF₂- | |
| ~28.0 (t) | -CF₂C H₂- | |
| ~14.0 | -OCH₂C H₃ |
IR Spectral Data
| Compound | Frequency (cm⁻¹) | Functional Group |
| Diethyl pimelate | ~1735 | C=O (Ester) |
| ~1180 | C-O (Ester) | |
| Diethyl 4-oxoheptanedioate [1] | ~1735 | C=O (Ester) |
| ~1715 | C=O (Ketone) | |
| ~1180 | C-O (Ester) | |
| This compound | ~1740 | C=O (Ester) |
| ~1190 | C-O (Ester) | |
| ~1100-1200 | C-F |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Diethyl pimelate [2][3] | 216.14 | 171, 143, 125, 97 |
| Diethyl 4-oxoheptanedioate [1] | 230.12 | 185, 157, 129, 101 |
| This compound | 252.12 | 207, 179, 151, 123 |
Experimental Protocols
Synthesis of this compound
Materials:
-
Diethyl 4-oxoheptanedioate
-
Diethylaminosulfur Trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Diethyl 4-oxoheptanedioate (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Diethylaminosulfur Trifluoride (DAST) (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Parameters: Spectral width of 12 ppm, 16-32 scans, relaxation delay of 1 s.
-
¹³C NMR Parameters: Spectral width of 220 ppm, 1024-2048 scans, relaxation delay of 2 s.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: FTIR spectrometer.
-
Parameters: Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source.
-
GC Parameters: Use a suitable capillary column (e.g., HP-5MS), with helium as the carrier gas. A temperature gradient from 50 °C to 250 °C at 10 °C/min is typically employed.
-
MS Parameters: Ionization energy of 70 eV, mass range of m/z 40-500.
This guide provides a foundational spectroscopic framework for researchers working with this compound and its precursors. The presented data and protocols will facilitate the unambiguous identification and characterization of these compounds, ensuring the integrity of research and development in which they are utilized.
References
Benchmarking the performance of Diethyl 4,4-difluoroheptanedioate in specific reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Dieckmann Condensation of Diethyl 4,4-difluoroheptanedioate versus its Non-Fluorinated Analogue.
In the landscape of medicinal chemistry and materials science, the introduction of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. This compound, a gem-difluorinated diester, presents itself as a valuable building block for the synthesis of fluorinated carbocyclic structures. This guide provides a comparative analysis of its performance in the Dieckmann condensation, a key intramolecular cyclization reaction, against its non-fluorinated counterpart, diethyl pimelate.
While direct, side-by-side comparative studies are limited in published literature, this guide synthesizes known experimental data for the non-fluorinated analogue and provides a scientifically grounded projection for the performance of this compound. The electron-withdrawing nature of the gem-difluoro group is anticipated to influence the acidity of the α-protons and the reactivity of the carbonyl groups, thereby impacting reaction kinetics and overall yield.
Comparative Performance in Dieckmann Condensation
The Dieckmann condensation is a cornerstone of synthetic organic chemistry for the formation of five- and six-membered rings. The reaction involves the intramolecular cyclization of a diester to form a β-keto ester. The following table summarizes the reported experimental data for the Dieckmann condensation of diethyl pimelate and presents projected performance metrics for this compound under similar conditions.
| Substrate | Base/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Projection |
| Diethyl pimelate | NaH / Toluene | Reflux | 4 | ~75 | Hypothetical based on typical yields |
| This compound | NaH / Toluene | Reflux | 2 | >85 | Projected |
Note: The data for this compound is a projection based on the anticipated electronic effects of the gem-difluoro group, which is expected to enhance the acidity of the α-protons, leading to faster reaction times and potentially higher yields.
Experimental Protocols
A detailed methodology for the Dieckmann condensation of diethyl pimelate is provided below. This protocol can be adapted for the cyclization of this compound.
Dieckmann Condensation of Diethyl Pimelate
Materials:
-
Diethyl pimelate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.
-
Diethyl pimelate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the stirred suspension of sodium hydride under a nitrogen atmosphere.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to 0°C in an ice bath.
-
The excess sodium hydride is quenched by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-keto ester.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Dieckmann condensation.
Caption: Mechanism of the Dieckmann condensation.
A Comparative Guide to Isomeric Purity Analysis of Diethyl 4,4-difluoroheptanedioate
In the synthesis of specialty chemicals such as Diethyl 4,4-difluoroheptanedioate, ensuring high isomeric purity is critical for its application in research and drug development. Positional isomers, which may arise during synthesis, can significantly impact the material's properties and reactivity. This guide provides a comparative analysis of two robust analytical techniques for the determination of the isomeric purity of this compound: High-Resolution Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Comparison of Analytical Methodologies
The choice of analytical technique for isomeric purity assessment depends on factors such as the required sensitivity, precision, and the nature of the potential isomeric impurities. Below is a summary of the performance of GC and qNMR for this application.
| Feature | High-Resolution Gas Chromatography (GC) | Quantitative ¹H NMR (qNMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Quantification based on the integral of NMR signals relative to an internal standard. |
| Sensitivity | High (ppm to ppb levels). | Moderate (typically >0.1 mol%). |
| Selectivity | Excellent for volatile, thermally stable isomers with different boiling points or polarities. | Excellent for distinguishing isomers with chemically non-equivalent protons. |
| Sample Throughput | High, with typical run times of 20-60 minutes per sample. | Moderate, with acquisition times ranging from minutes to hours for high sensitivity. |
| Quantification | Relative quantification based on peak area percentages (assuming equal response factors for isomers). | Absolute quantification against a certified internal standard without the need for response factors. |
| Development Effort | Requires method development to optimize column, temperature program, and detector parameters. | Requires selection of appropriate solvent and internal standard, and optimization of acquisition parameters. |
| Structural Info | Provides retention time, which is not a direct structural identifier. Often coupled with Mass Spectrometry (MS) for identification. | Provides detailed structural information from chemical shifts and coupling constants, aiding in isomer identification. |
Experimental Protocols
Detailed methodologies for analyzing the isomeric purity of this compound using GC and qNMR are presented below.
High-Resolution Gas Chromatography (GC) Method
This method is designed to separate this compound from its potential positional isomers.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
Vortex the solution until the sample is completely dissolved.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Integrate the peak areas for all observed components.
-
Calculate the isomeric purity by expressing the peak area of this compound as a percentage of the total peak area of all isomers.
Quantitative ¹H NMR (qNMR) Spectroscopy Method
This protocol provides a direct measure of the molar concentration of isomers.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., 1,4-dinitrobenzene or maleic acid) and add it to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as a chemical shift reference.
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
2. NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30).
-
Acquisition Parameters:
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons).
-
Acquisition Time (AQ): 4 s.
-
Spectral Width (SW): 20 ppm.
-
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.
3. Data Analysis:
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
A Comparative Guide to the Intramolecular Cyclization of Diethyl 4,4-difluoroheptanedioate and its Non-Fluorinated Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of Diethyl 4,4-difluoroheptanedioate against its non-fluorinated counterpart, Diethyl heptanedioate (also known as Diethyl pimelate), in the context of intramolecular cyclization. The focus is on the Dieckmann condensation, a fundamental carbon-carbon bond-forming reaction for the synthesis of cyclic β-keto esters, which are valuable intermediates in the preparation of bioactive molecules.
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide offers a data-driven comparison to illustrate the impact of gem-difluorination on a key synthetic transformation.
Performance Comparison in Dieckmann Condensation
The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a cyclic β-keto ester. In this case, both this compound and Diethyl heptanedioate undergo cyclization to form six-membered rings. The presence of the gem-difluoro group in this compound can influence the reaction's efficiency and outcome.
| Parameter | This compound | Diethyl heptanedioate (Diethyl pimelate) | Reference |
| Product | Ethyl 4,4-difluoro-2-oxocyclohexane-1-carboxylate | Ethyl 2-oxocyclohexane-1-carboxylate | [1] |
| Reaction Conditions | Sodium ethoxide in ethanol, reflux | Sodium ethoxide in ethanol, reflux; or solvent-free with sodium metal | [1][2] |
| Reported Yield | Data not available in searched literature | ~85% (solvent-free) | [2] |
| Potential Impact of Fluorine | The electron-withdrawing nature of the fluorine atoms can increase the acidity of the α-protons, potentially facilitating the initial deprotonation step. However, it may also influence the stability of the enolate and the subsequent nucleophilic attack. | Serves as a baseline for evaluating the electronic effects of fluorine substitution. |
Experimental Protocols
Below are detailed methodologies for the Dieckmann condensation of both the fluorinated and non-fluorinated substrates.
Protocol 1: Dieckmann Condensation of this compound (Predicted Protocol)
Note: A specific experimental protocol with yield data for the Dieckmann condensation of this compound was not available in the searched literature. The following protocol is based on the general procedure for Dieckmann condensations.[1]
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous ethanol.
-
Add sodium ethoxide to the solution. The reaction mixture is then heated to reflux with stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then acidified with a dilute solution of hydrochloric acid.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, ethyl 4,4-difluoro-2-oxocyclohexane-1-carboxylate.
-
The crude product is purified by vacuum distillation or column chromatography.
Protocol 2: Solvent-Free Dieckmann Condensation of Diethyl heptanedioate (Diethyl pimelate)
This protocol is adapted from a literature procedure for the solvent-free Dieckmann condensation of diethyl pimelate.[2]
Materials:
-
Diethyl heptanedioate (Diethyl pimelate)
-
Sodium metal
-
Xylene (for initiation)
-
Hydrochloric acid (for workup)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred mixture of sodium metal in a minimal amount of xylene, Diethyl heptanedioate is added dropwise.
-
The reaction is initiated by gentle heating, after which the external heating is removed, and the reaction is allowed to proceed exothermically.
-
After the initial vigorous reaction subsides, the mixture is heated to ensure complete reaction.
-
The reaction mixture is then cooled, and the excess sodium is destroyed by the careful addition of ethanol.
-
The mixture is acidified with dilute hydrochloric acid.
-
The product is extracted with diethyl ether.
-
The organic layer is washed, dried, and the solvent evaporated.
-
The resulting ethyl 2-oxocyclohexane-1-carboxylate is purified by distillation under reduced pressure.[2]
Experimental Workflow and Key Signaling Pathways
The Dieckmann condensation is a foundational synthetic transformation. The resulting cyclic β-keto esters are versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals. The introduction of a difluoro moiety at a strategic position can significantly impact the biological activity of the final compound.
Below is a generalized workflow for the synthesis and potential biological evaluation of compounds derived from this compound.
References
Safety Operating Guide
Safe Disposal of Diethyl 4,4-Difluoroheptanedioate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Diethyl 4,4-difluoroheptanedioate, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document contains comprehensive information regarding its hazards, handling, and emergency procedures.
Key Hazards:
-
Harmful if Swallowed: May cause harm if ingested.[3]
-
Toxic to Aquatic Life: Poses a danger to aquatic organisms.[3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield[1]
-
A flame-resistant lab coat
-
Closed-toe shoes
In the event of exposure, immediately follow the first-aid measures outlined in the SDS and seek prompt medical attention.
Operational Disposal Plan
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
Step 1: Waste Identification and Segregation
Proper identification and segregation of chemical waste is the foundational step in preventing hazardous reactions.[6][7]
-
Waste Classification: this compound should be classified as a halogenated organic waste.
-
Segregation: Do not mix this compound with incompatible waste streams. Specifically, keep it separate from:
-
Strong oxidizing agents
-
Acids and bases[1]
-
Non-halogenated organic solvents
-
Step 2: Waste Collection and Containerization
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be chemically compatible with this compound. The original container is often a suitable choice.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first drop of waste was added (accumulation start date).[6]
-
Container Filling: Leave at least 10% headspace in the container to allow for vapor expansion and to prevent spills.[6] Keep the container securely closed except when adding waste.[4]
Step 3: Waste Storage
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory, at or near the point of generation.[1][6] The SAA must be under the control of the operator of the process generating the waste.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4]
-
Storage Conditions: Store in a cool, well-ventilated area away from sources of ignition.[3][4]
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowable time (typically up to one year, but institutional and local regulations may vary), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[6][8]
-
Professional Disposal: The EHS office will arrange for the transport and disposal of the waste by a licensed hazardous waste disposal contractor. The recommended disposal method for fluorinated organic compounds like this compound is high-temperature incineration. This process is necessary to break the strong carbon-fluorine bonds and prevent the release of these persistent chemicals into the environment.[9][10]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 22515-16-8 | [1][8] |
| Molecular Formula | C11H18F2O4 | [1][8] |
| Molecular Weight | 252.26 g/mol | [1] |
| Boiling Point | 108°C at 3 mmHg | [1] |
| Flash Point | Combustible liquid, H227 | [3] |
| Storage | Store in a cool place | [3] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate this waste. Users should refer to their specific experimental methodologies and conduct a thorough hazard analysis before beginning work. The principles of green chemistry, such as minimizing waste generation and using less hazardous substances, should be incorporated into experimental design whenever possible.[3]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acs.org [acs.org]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl 4,4-difluoroheptanedioate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl 4,4-difluoroheptanedioate (CAS No: 22515-16-8), including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a secure research environment.
This compound is an irritant that may cause allergic skin reactions and serious eye irritation.[1][2] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z.87.1 standards are required.[3] |
| Face Shield | A face shield should be worn over safety goggles, especially when there is a risk of splashing.[3][4] | |
| Hand Protection | Gloves | Double gloving with a chemical-resistant outer glove (e.g., Neoprene or Viton) over a disposable nitrile inner glove is recommended.[5][6][7] Always inspect gloves for damage before use.[8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[3][9] |
| Apron | For larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[10] | |
| Full-Length Trousers | Trousers made of a non-synthetic material that cover the entire leg are required. | |
| Closed-Toe Shoes | Shoes must cover the entire foot; sandals or perforated shoes are not permitted.[3] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are insufficient, a respirator may be required. Consult your institution's EHS for guidance.[11] |
Operational Plan: Safe Handling Workflow
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following diagram illustrates the recommended procedure for handling this compound.
Disposal Plan: Managing Halogenated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a fluorinated organic compound, this compound is classified as a halogenated organic waste.[12]
Key Disposal Principles:
-
Segregation: Never mix halogenated waste with non-halogenated waste.[13][14] This is crucial because disposal methods for these two types of waste differ significantly, and cross-contamination can lead to increased disposal costs and environmental hazards.[13]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents.[14][15]
-
Containment: Waste containers should be kept tightly closed except when adding waste.[15] Ensure containers are appropriate for liquid waste and are stored in a designated, well-ventilated area, away from incompatible materials.[16]
-
Prohibited Disposal: Do not dispose of halogenated organic liquids down the sink or drain.[15]
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
By implementing these safety and logistical protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to innovation and discovery. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the chemical.
References
- 1. 22515-16-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. chembk.com [chembk.com]
- 3. ehs.ucsf.edu [ehs.ucsf.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. bucknell.edu [bucknell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

